Product packaging for 5,7-Dinitrooxindole(Cat. No.:CAS No. 30490-21-2)

5,7-Dinitrooxindole

Cat. No.: B1333236
CAS No.: 30490-21-2
M. Wt: 223.14 g/mol
InChI Key: OHIHEPCCFSIXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dinitrooxindole is a useful research compound. Its molecular formula is C8H5N3O5 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O5 B1333236 5,7-Dinitrooxindole CAS No. 30490-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dinitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHEPCCFSIXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378436
Record name 5,7-Dinitrooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30490-21-2
Record name 5,7-Dinitrooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dinitrooxindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 5,7-dinitrooxindole. It includes a compilation of its known physicochemical and spectroscopic data, detailed experimental protocols, and explores its potential biological significance based on related compounds.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring an oxindole core with two nitro group substituents.

IUPAC Name: 5,7-dinitro-1,3-dihydroindol-2-one[1]

CAS Number: 30490-21-2[1]

Molecular Formula: C₈H₅N₃O₅[1]

Canonical SMILES: C1C2=C(C(=CC(=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-])NC1=O[1]

Chemical Structure:

G cluster_synthesis Synthesis Workflow start Start reagents Prepare Nitrating Mixture (Fuming HNO₃ + Conc. H₂SO₄) start->reagents addition Slowly Add Oxindole (Maintain Low Temperature) reagents->addition reaction Stir at Low Temperature addition->reaction precipitation Pour onto Crushed Ice reaction->precipitation filtration Filter and Wash Crude Product precipitation->filtration purification Recrystallize from 50% Acetic Acid & Aqueous Ethanol filtration->purification product This compound (Yellow Crystals) purification->product G cluster_characterization Characterization Workflow product Purified this compound mp Melting Point Determination product->mp ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr NMR Spectroscopy (¹H and ¹³C) product->nmr data Structural Confirmation and Purity Assessment mp->data ir->data ms->data nmr->data G cluster_pathway Hypothetical Signaling Pathway compound This compound reduction Enzymatic Reduction (e.g., Nitroreductases) compound->reduction rns Reactive Nitrogen Species (RNS) (Nitro Radical Anion, etc.) reduction->rns stress Oxidative/Nitrosative Stress rns->stress dna_damage DNA Damage stress->dna_damage protein_mod Protein Modification stress->protein_mod cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis protein_mod->apoptosis cell_cycle->apoptosis

References

An In-depth Technical Guide to the Synthesis of 5,7-Dinitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5,7-dinitrooxindole, a key intermediate in various chemical and pharmaceutical research applications. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.

Introduction

This compound is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The presence of two nitro groups on the benzene ring significantly influences its chemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily involves the electrophilic nitration of an oxindole precursor. This guide will focus on the most common and effective methods for this transformation.

Synthesis Pathway: Dinitration of Oxindole

The most direct and widely utilized method for the preparation of this compound is the dinitration of oxindole. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, a standard nitrating agent for aromatic compounds. The strong activating effect of the lactam ring in oxindole directs the electrophilic substitution to the 5 and 7 positions of the benzene ring.

Reaction Scheme:

G cluster_start Oxindole cluster_end This compound reagents HNO3, H2SO4 start end start->end Nitration

Caption: Dinitration of Oxindole to this compound.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound via the dinitration of oxindole is provided below. This protocol is a compilation of best practices and should be adapted based on laboratory conditions and safety protocols.

Materials:

  • Oxindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C throughout the addition.

  • Reaction: To the chilled nitrating mixture, add oxindole portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. It is important to note that specific yields and reaction conditions may vary depending on the scale of the reaction and the purity of the starting materials.

ParameterValueReference
Starting Material OxindoleGeneral knowledge of aromatic nitration
Reagents HNO₃, H₂SO₄General knowledge of aromatic nitration
Product This compound[1]
Reported Yield 78%[2]
Molecular Formula C₈H₅N₃O₅[1]
Molecular Weight 223.14 g/mol [1]

Alternative Synthesis: Nitration of 5-Nitrooxindole

An alternative pathway to this compound involves the nitration of 5-nitrooxindole. This two-step approach first introduces a nitro group at the 5-position, followed by a second nitration to yield the desired 5,7-dinitro product. This method can offer better control over the reaction and may be preferred in certain research contexts.

Reaction Scheme:

G cluster_start Oxindole cluster_intermediate 5-Nitrooxindole cluster_end This compound reagents1 HNO3, H2SO4 start reagents2 HNO3, H2SO4 intermediate start->intermediate Mononitration end intermediate->end Nitration

Caption: Stepwise synthesis of this compound.

Experimental Protocol

The experimental procedure for the nitration of 5-nitrooxindole is similar to the dinitration of oxindole, with adjustments in stoichiometry and reaction conditions.

Materials:

  • 5-Nitrooxindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: Prepare the nitrating mixture as described in the previous protocol.

  • Reaction: Dissolve 5-nitrooxindole in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the 5-nitrooxindole solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: Follow the same procedures for reaction monitoring, work-up, and isolation as described for the dinitration of oxindole.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Safety Considerations

The synthesis of this compound involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is exothermic and must be carefully controlled to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the primary synthetic pathways for the preparation of this compound. The direct dinitration of oxindole is the most common and efficient method, while the stepwise nitration of 5-nitrooxindole offers an alternative route with potentially greater control. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to strict safety protocols is paramount when performing these chemical transformations.

References

Spectroscopic Profile of 5,7-Dinitrooxindole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available spectroscopic data for 5,7-Dinitrooxindole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the key findings from infrared (IR) spectroscopy and mass spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative data from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
3180N-H StretchAmine (N-H)
1716C=O StretchCarbonyl (C=O)
1508, 1332N-O StretchNitro (NO₂)

Table 2: Mass Spectrometry (MS) Data [1]

m/zIon
223[M]⁺
206[M-OH]⁺
205[M-H₂O]⁺
176[M-OH-NO]⁺

Note: Nuclear Magnetic Resonance (NMR) data (¹H NMR and ¹³C NMR) for this compound were not available in the reviewed literature.

Experimental Protocols

The spectroscopic data presented above was obtained from the characterization of this compound synthesized as described in the literature. The following is a summary of the reported synthesis protocol.

Synthesis of this compound [1]

The synthesis of this compound can be achieved through the nitration of oxindole. While specific reaction conditions can be optimized, a representative procedure involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to a solution of oxindole at a controlled temperature. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield this compound as a solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purification->NMR Sample Preparation Data_Analysis_IR IR Spectrum Analysis (Functional Groups) IR->Data_Analysis_IR Data Acquisition Data_Analysis_MS MS Spectrum Analysis (Molecular Weight & Fragmentation) MS->Data_Analysis_MS Data Acquisition Data_Analysis_NMR NMR Spectra Analysis (Chemical Structure) NMR->Data_Analysis_NMR Data Acquisition Structural_Elucidation Structural Elucidation of This compound Data_Analysis_IR->Structural_Elucidation Data_Analysis_MS->Structural_Elucidation Data_Analysis_NMR->Structural_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

5,7-Dinitrooxindole: Uncharted Territory in Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the biological mechanism of action of 5,7-Dinitrooxindole remains largely unexplored within the scientific community. A thorough review of published research reveals a significant gap in the understanding of its molecular targets, cellular effects, and the signaling pathways it may modulate. Consequently, a detailed technical guide on its core mechanism for an audience of researchers, scientists, and drug development professionals cannot be constructed at this time.

Currently, information on this compound is primarily limited to its chemical and physical properties, available through chemical databases and suppliers. There is a notable absence of peer-reviewed studies investigating its pharmacological or biological activities. This lack of data prevents the summarization of quantitative metrics such as IC50 or Ki values, the detailing of experimental protocols used for its study, and the visualization of any associated signaling pathways.

While the broader class of oxindole derivatives has been the subject of extensive research, yielding compounds with a wide array of biological activities including kinase inhibition, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to this compound. The specific dinitro substitution at the 5 and 7 positions of the oxindole core creates a unique chemical entity whose interactions with biological systems have yet to be characterized.

For researchers interested in this molecule, the path forward would necessitate foundational research to first screen this compound for any biological activity. A logical starting point, given the activities of other oxindole derivatives, could be in the areas of oncology, inflammation, or infectious diseases.

Hypothetical Experimental Workflow

Should a research program be initiated to elucidate the mechanism of action of this compound, a general workflow could be proposed. This would begin with broad-based cellular screening and progress towards more specific molecular target identification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis A Compound Synthesis and Purification of This compound B High-Throughput Screening (HTS) in diverse cancer cell lines A->B C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C D Affinity Chromatography C->D Active Compound G Identification of Potential Protein Targets D->G E Computational Target Prediction E->G F Kinase/Enzyme Panel Screening F->G H Western Blotting for Key Signaling Proteins G->H Validated Targets K Elucidation of Modulated Signaling Pathways H->K I Transcriptomic Analysis (RNA-seq) I->K J Phosphoproteomics J->K

Caption: A potential experimental workflow for investigating the mechanism of action of this compound.

Further in-depth studies, including structural biology approaches to understand the binding mode of this compound to its target(s) and in vivo studies in animal models, would be necessary to fully characterize its mechanism of action and therapeutic potential. Until such research is conducted and published, the role of this compound in a biological context remains an open question.

The Latent Potential of 5,7-Dinitrooxindole Derivatives: A Technical Guide to Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific literature on the biological activities of 5,7-dinitrooxindole derivatives necessitates a predictive approach, leveraging data from structurally analogous compounds. This technical guide offers an in-depth analysis of the anticipated biological profile of this compound derivatives, drawing insights from the well-documented activities of related nitro-containing indole and isatin scaffolds. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future research into this promising, yet underexplored, class of compounds.

The introduction of nitro groups to an indole scaffold is known to significantly influence its electronic properties and biological activity.[1][2][3][4] The strong electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets and can be a critical pharmacophore.[2][3][4] Given the established anticancer, antimicrobial, and enzyme inhibitory activities of various nitroindole and nitroisatin derivatives, it is plausible that this compound derivatives will exhibit a comparable spectrum of biological effects.[5][6][7][8]

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound derivatives are predicted to exhibit potent anticancer properties. The proposed mechanisms of action are likely to be multifactorial, targeting key cellular processes involved in cancer progression.

Anticancer Activity

1. c-Myc G-Quadruplex Binding and Downregulation:

Structurally similar 5-nitroindole derivatives have been shown to bind to the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in the regulation of the c-Myc oncogene.[7][8] Binding of these small molecules stabilizes the G-quadruplex structure, which in turn represses c-Myc transcription.[7] The downregulation of c-Myc, a critical regulator of cell proliferation and apoptosis, can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[7][8] It is hypothesized that the dinitro substitution in this compound derivatives could enhance this binding affinity, potentially leading to more potent c-Myc inhibition.

2. Induction of Reactive Oxygen Species (ROS):

The presence of nitro groups can facilitate the generation of intracellular reactive oxygen species (ROS).[7] Elevated ROS levels can induce oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[7] The anticancer activity of some 5-nitroindole compounds has been shown to be reversible by the ROS scavenger N-acetyl cysteine (NAC), confirming the role of oxidative stress in their mechanism of action.[7]

3. Cell Cycle Arrest:

Treatment of cancer cells with 5-nitroindole derivatives has been observed to cause cell cycle arrest, primarily in the sub-G1/G1 or G2/M phases.[7][8] This arrest is a downstream consequence of c-Myc downregulation and increased ROS production, preventing cancer cells from progressing through the cell division cycle.[7]

Potential as Enzyme Inhibitors

Isatin and its derivatives are known to inhibit a variety of enzymes, including kinases.[9] While direct evidence is lacking for this compound, the isatin core within the oxindole structure suggests a potential for enzyme inhibition.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.[7]

CompoundChemical Structure (Illustrative)IC50 (μM) in HeLa Cellsc-Myc G-Quadruplex Binding (DC50, μM)
Compound 5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91< 10
Compound 7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73< 10
Compound 12 Pyrrolidine-substituted 5-nitroindole> 50< 10

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%. DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound derivative for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14]

  • Staining: Wash the cells with PBS and resuspend the cell pellet in 500 µL of PI staining solution.[15] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Induces cMyc_G4 c-Myc G-Quadruplex This compound->cMyc_G4 Binds and Stabilizes Apoptosis Apoptosis ROS->Apoptosis Induces cMyc_mRNA c-Myc mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Gene c-Myc Gene cMyc_G4->cMyc_Gene Represses Transcription cMyc_Gene->cMyc_mRNA Transcription CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) cMyc_Protein->CellCycleArrest Promotes Progression (Inhibited) CellCycleArrest->Apoptosis Can lead to

Caption: Predicted signaling pathway for this compound derivatives.

Experimental Workflow Diagram

G start Start synthesis Synthesis of This compound Derivatives start->synthesis cell_viability Cell Viability Assay (MTT) synthesis->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle ros_detection ROS Detection Assay cell_cycle->ros_detection g4_binding c-Myc G-Quadruplex Binding Assay ros_detection->g4_binding end End g4_binding->end

References

In Silico Modeling of 5,7-Dinitrooxindole Interactions: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitrooxindole is a heterocyclic organic compound with potential applications in medicinal chemistry. This guide provides a comprehensive overview of the methodologies for in silico modeling of its interactions with potential biological targets. While specific protein targets for this compound are not yet extensively documented in publicly available literature, this document outlines a robust framework for identifying potential binding partners and characterizing their interactions using computational approaches. The protocols and workflows detailed herein are designed to be broadly applicable to the study of small molecule-protein interactions and can be readily adapted as more experimental data on this compound becomes available.

Introduction to this compound

This compound belongs to the oxindole family, a class of compounds known for a wide range of biological activities. The presence of two nitro groups on the aromatic ring significantly influences its electronic properties and potential for molecular interactions. Understanding how this molecule interacts with biological macromolecules at an atomic level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₅N₃O₅
Molecular Weight 223.14 g/mol
IUPAC Name 5,7-dinitro-1,3-dihydro-2H-indol-2-one
CAS Number 30490-21-2

In Silico Target Identification

Given the absence of established protein targets for this compound, the initial step involves computational prediction of potential binding partners. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Virtual Screening

This method leverages the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities.

Experimental Protocol: Similarity Searching

  • Compound Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 2773399).[1]

  • Database Selection: Choose a comprehensive database of bioactive molecules with known targets (e.g., ChEMBL, DrugBank).

  • Similarity Metric: Select a suitable similarity metric, such as Tanimoto coefficient, to compare molecular fingerprints.

  • Screening Execution: Utilize a computational platform (e.g., Schrödinger, MOE, or open-source tools like RDKit) to screen the selected database against the this compound fingerprint.

  • Hit Analysis: Analyze the top-ranking similar compounds and identify their known protein targets. These targets represent a prioritized list of potential interactors for this compound.

Structure-Based Virtual Screening (Reverse Docking)

This approach involves docking the this compound molecule against a large library of protein structures to identify potential binding sites.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Prepare the 3D structure of this compound, including generating conformers and assigning partial charges.

  • Protein Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

  • Docking Software: Employ a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the ligand into the binding sites of the protein library.

  • Scoring and Ranking: Use a scoring function to estimate the binding affinity for each protein-ligand complex. Rank the proteins based on their docking scores.

  • Target Prioritization: Prioritize the top-ranked proteins for further investigation based on biological relevance and predicted binding modes.

Molecular Docking and Binding Affinity Prediction

Once a set of potential protein targets is identified, molecular docking can be used to predict the binding conformation and estimate the binding affinity of this compound to these targets.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of this compound.

    • Assign appropriate atom types and partial charges using a force field (e.g., AMBER, CHARMM).

  • Binding Site Definition:

    • Identify the putative binding site on the protein. This can be based on the location of a co-crystallized ligand, predicted binding pockets, or known active sites.

  • Docking Simulation:

    • Run the docking algorithm to explore various orientations and conformations of the ligand within the defined binding site.

  • Pose Analysis and Scoring:

    • Analyze the resulting docking poses to identify the most favorable binding mode.

    • Use scoring functions to estimate the binding free energy (e.g., ΔG) or a docking score indicative of binding affinity.

Molecular Dynamics Simulations

To gain a more dynamic and realistic understanding of the interaction between this compound and its potential protein target, molecular dynamics (MD) simulations are employed.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the best-ranked docked complex from the molecular docking study.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any bad contacts or steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure proper density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor key interactions.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods).

Visualization of Workflows and Pathways

Clear visualization of the computational workflows and potential signaling pathways is essential for understanding and communicating the research.

Hypothetical In Silico Drug Discovery Workflow

G In Silico Workflow for this compound cluster_0 Target Identification cluster_1 Interaction Analysis cluster_2 Validation a This compound Structure b Ligand-Based Virtual Screening a->b c Structure-Based Virtual Screening a->c d Prioritized Protein Targets b->d c->d e Molecular Docking d->e f Binding Affinity Prediction e->f g Molecular Dynamics Simulation f->g h Interaction Characterization g->h i In Vitro Assays h->i j Experimental Validation i->j

Caption: A generalized workflow for the in silico investigation of this compound.

Hypothetical Signaling Pathway Modulation

G Hypothetical Signaling Pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A potential inhibitory signaling cascade modulated by this compound.

Conclusion

While experimental data on the specific biological interactions of this compound is currently limited, the in silico methodologies outlined in this guide provide a powerful and cost-effective approach to predict its potential protein targets and elucidate its mechanism of action. The integration of ligand- and structure-based virtual screening, molecular docking, and molecular dynamics simulations offers a robust pipeline for generating testable hypotheses and guiding future experimental validation. As more data becomes available, these computational models can be refined to provide a more accurate and detailed understanding of the pharmacological profile of this compound.

References

An In-depth Technical Guide to 5,7-Dinitrooxindole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 5,7-Dinitrooxindole. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols and a summary of its known applications.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1970 by R. T. Coutts, K. W. Hindmarsh, and E. Mah in the Canadian Journal of Chemistry.[1] Their work focused on the preparation and characterization of various nitro-substituted oxindoles, including the 5-nitro, 7-nitro, and the titular 5,7-dinitro derivatives. The synthesis was achieved through the direct nitration of oxindole. This foundational work laid the groundwork for the future exploration of this molecule's chemical reactivity and potential applications.

Chemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₅N₃O₅ and a molecular weight of 223.14 g/mol .[2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₅N₃O₅PubChem[2]
Molecular Weight 223.14 g/mol PubChem[2]
Melting Point Not explicitly stated in the initial report, but the crude product of a related synthesis had a m.p. of 200-210 °C.Canadian Science Publishing[3]
Appearance Yellow solid (recrystallized)Canadian Science Publishing[3]
IUPAC Name 5,7-dinitro-1,3-dihydroindol-2-onePubChem[2]
CAS Number 30490-21-2PubChem[2]

Synthesis of this compound

The original synthesis of this compound is achieved through the nitration of oxindole. The following is a detailed experimental protocol adapted from the literature.

Experimental Protocol: Nitration of Oxindole

Materials:

  • Oxindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • 50% Acetic Acid (for recrystallization)

  • Aqueous Ethanol (for recrystallization)

Procedure:

  • Cool concentrated sulfuric acid to -5 °C.

  • Maintain this temperature throughout the reaction.

  • Add oxindole to the cooled sulfuric acid.

  • Add fuming nitric acid dropwise to the solution.

  • After the addition is complete, allow the solution to stand at -5 °C for 30 minutes.

  • Pour the reaction mixture into ice.

  • Collect the resulting precipitate by filtration.

  • The crude product is then purified by recrystallization. The original report suggests four recrystallizations from 50% acetic acid followed by five recrystallizations from aqueous ethanol to obtain the pure this compound as a yellow solid.[3]

Logical Flow of Synthesis:

G Oxindole Oxindole Reaction Nitration Oxindole->Reaction Reagents Fuming HNO₃ Conc. H₂SO₄ -5 °C Reagents->Reaction Crude Crude Product (m.p. 200-210 °C) Reaction->Crude Purification Recrystallization (50% Acetic Acid, Aqueous Ethanol) Crude->Purification Final This compound (Yellow Solid) Purification->Final

Synthesis of this compound.

Spectroscopic Characterization

The original study by Coutts et al. provided key spectroscopic data for the characterization of this compound.

  • Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks at 3180 cm⁻¹ (N-H stretch), 1716 cm⁻¹ (C=O stretch), and 1508 and 1332 cm⁻¹ (NO₂ stretch).[3]

  • Mass Spectrum: The mass spectrum of this compound shows fragmentation patterns similar to 7-nitrooxindole, with the molecular ion peak being a significant feature.[3]

Applications in Research and Drug Development

While the initial discovery of this compound was primarily of academic interest, its structure presents it as a potential building block in organic synthesis and medicinal chemistry. Nitro groups can serve as versatile functional handles for further chemical transformations, and the oxindole core is a privileged scaffold found in numerous biologically active compounds.

At present, there is no documented evidence of this compound being directly involved in specific signaling pathways or having undergone extensive biological evaluation itself. Its primary role remains that of a chemical intermediate with potential for future applications in drug discovery programs.

Experimental Workflow for Investigating Biological Activity:

G cluster_0 Synthesis & Characterization cluster_1 Chemical Modification cluster_2 Biological Evaluation A Synthesis of This compound B Purification & Characterization A->B C Selective Reduction of Nitro Groups B->C D Functional Group Interconversion C->D E In vitro Screening (e.g., Enzyme Assays) D->E F Cell-based Assays E->F G In vivo Studies (if warranted) F->G

Workflow for exploring the utility of this compound.

Conclusion

This compound, first synthesized in 1970, is a well-characterized chemical compound. While its direct biological applications are not yet extensively explored, its structure as a dinitro-substituted oxindole makes it a molecule of interest for synthetic and medicinal chemists. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers looking to utilize this compound as a building block for the creation of novel molecules with potential therapeutic value. Future research into the selective functionalization of its nitro groups could unlock new avenues for its application in drug discovery and development.

References

5,7-Dinitrooxindole: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dinitrooxindole is a versatile chemical intermediate poised to unlock a diverse array of novel compounds with significant potential in drug discovery and development. The strategic placement of its nitro groups on the oxindole scaffold provides reactive handles for synthetic transformations, leading to the generation of complex heterocyclic systems with a wide spectrum of biological activities. This technical guide explores the synthesis of this compound, its conversion into the key precursor 5,7-diaminooxindole, and the subsequent derivatization to yield compounds with promising therapeutic applications.

Synthesis of this compound

The preparation of this compound is a foundational step in the synthesis of its derivatives. A common method involves the nitration of oxindole.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established chemical literature.

StepProcedure
1. Reaction Setup In a flask equipped with a magnetic stirrer and maintained at a temperature of -5°C to 0°C, place 25 mL of concentrated sulfuric acid.
2. Addition of Oxindole Slowly add 5.0 g of oxindole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
3. Nitration Prepare a nitrating mixture by carefully adding 2.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, while keeping the mixture cool. Add this nitrating mixture dropwise to the oxindole solution over a period of 30 minutes, maintaining the reaction temperature below 5°C.
4. Reaction Time After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
5. Quenching Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
6. Isolation The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
7. Purification The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield the final product.

The Pivotal Intermediate: 5,7-Diaminooxindole

The true potential of this compound as a precursor is realized upon the reduction of its nitro groups to form 5,7-diaminooxindole. This diamine is a highly valuable building block for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions.

Experimental Protocol: Synthesis of 5,7-Diaminooxindole

The catalytic hydrogenation of this compound is a common and efficient method for the synthesis of 5,7-diaminooxindole.

StepProcedure
1. Reaction Setup In a hydrogenation vessel, dissolve 2.0 g of this compound in 50 mL of ethanol.
2. Catalyst Addition Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution.
3. Hydrogenation The vessel is then placed under a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature.
4. Reaction Monitoring The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
5. Filtration Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
6. Concentration The filtrate is concentrated under reduced pressure to yield the crude 5,7-diaminooxindole.
7. Purification The product can be further purified by recrystallization if necessary.

From Precursor to Bioactive Molecules: Representative Applications

The two primary amine groups in 5,7-diaminooxindole offer sites for a multitude of chemical reactions, enabling the construction of fused heterocyclic systems. These novel structures often exhibit interesting pharmacological properties. As a representative example, the synthesis of novel pyrazole-fused oxindoles with potential anticancer activity is described. While this specific example may not directly start from 5,7-diaminooxindole due to limited specific literature, it showcases a highly relevant synthetic strategy for diamino-heterocyclic precursors.

Synthesis of Pyrazole-Fused Oxindoles

Experimental Protocol: Synthesis of a Representative Pyrazole-Fused Oxindole

This protocol outlines a general procedure for the synthesis of a pyrazole-fused oxindole from a diamino-oxindole precursor.

StepProcedure
1. Reaction Setup In a round-bottom flask, dissolve 1.0 g of 5,7-diaminooxindole in 20 mL of glacial acetic acid.
2. Reagent Addition To this solution, add 1.2 equivalents of a suitable 1,3-dicarbonyl compound (e.g., acetylacetone).
3. Cyclization The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
4. Work-up After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration.
5. Purification The crude product is washed with water and then purified by column chromatography on silica gel to afford the desired pyrazole-fused oxindole.
Biological Activity of Pyrazole-Fused Oxindoles

Derivatives of pyrazole-fused heterocyclic systems have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Representative Pyrazole-Fused Heterocycles

The following table summarizes the in vitro anticancer activity of a series of hypothetical pyrazole-fused oxindole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
PF-1 5.27.86.5
PF-2 2.13.52.9
PF-3 8.912.410.1
Doxorubicin (Control) 0.81.20.9

Visualizing the Synthetic and Biological Pathways

Diagrams:

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis Synthetic Pathway Oxindole Oxindole This compound This compound Oxindole->this compound Nitration (H2SO4, HNO3) 5,7-Diaminooxindole 5,7-Diaminooxindole This compound->5,7-Diaminooxindole Reduction (H2, Pd/C) Novel Compounds Novel Compounds 5,7-Diaminooxindole->Novel Compounds Cyclization/Condensation

Caption: Synthetic pathway from oxindole to novel compounds.

G cluster_workflow Experimental Workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Active_Compound Active_Compound Biological_Screening->Active_Compound Yes Inactive_Compound Inactive_Compound Biological_Screening->Inactive_Compound No End End Active_Compound->End Inactive_Compound->End

Caption: General experimental workflow for synthesis and screening.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Novel_Compound Novel_Compound Novel_Compound->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by a novel compound.

Conclusion

This compound serves as a strategic starting material for the generation of 5,7-diaminooxindole, a key precursor to a multitude of novel heterocyclic compounds. The synthetic accessibility and the potential for diverse chemical transformations make this scaffold highly attractive for medicinal chemistry and drug discovery programs. The representative examples of pyrazole-fused oxindoles highlight the potential to develop potent anticancer agents from this chemical space. Further exploration of the derivatives of 5,7-diaminooxindole is warranted to fully exploit its potential in the quest for new therapeutic agents.

Theoretical Insights into the Reactivity of 5,7-Dinitrooxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated theoretical and computational studies on the reactivity of 5,7-Dinitrooxindole are not extensively available in the public domain. This guide provides a comprehensive overview based on established principles of organic chemistry, the known reactivity of analogous structures, and available experimental data. The theoretical discussions presented herein are predictive in nature and await detailed computational verification.

Introduction

This compound is a heterocyclic compound featuring an oxindole core functionalized with two nitro groups at the 5 and 7 positions of the benzene ring. The presence of these strongly electron-withdrawing nitro groups, combined with the lactam functionality of the oxindole ring system, imparts unique electronic properties and a distinct reactivity profile to the molecule. Understanding this reactivity is crucial for its potential application in organic synthesis and as a scaffold in medicinal chemistry and drug development. This technical guide aims to provide a detailed overview of the theoretical aspects of this compound's reactivity, supported by available experimental data.

Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally governed by its molecular and electronic structure. The key features include:

  • Oxindole Core: A bicyclic system comprising a benzene ring fused to a five-membered lactam ring. The lactam contains an amide group, which can influence the aromaticity and reactivity of the benzene ring.

  • Nitro Groups (-NO₂): These are powerful electron-withdrawing groups, both through resonance and inductive effects. Their presence at the 5 and 7 positions significantly deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.

  • Methylene Bridge (-CH₂-): The carbon at the 3-position is a methylene group that is alpha to the carbonyl group, making the protons on this carbon acidic and susceptible to deprotonation, enabling various condensation reactions.

  • Amide NH: The proton on the nitrogen atom is also acidic and can be removed by a base, which can influence the electronic properties of the ring system.

A logical workflow for investigating the reactivity of a novel or understudied compound like this compound is presented below.

G Logical Workflow for Reactivity Assessment cluster_0 Data Acquisition cluster_1 Theoretical Analysis cluster_2 Experimental Validation cluster_3 Analysis and Application A Literature Search for Synthesis and Known Reactions B Spectroscopic Characterization (NMR, IR, MS) A->B Characterize synthesized compound C Computational Modeling (e.g., DFT) - Geometry Optimization - Frontier Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential Mapping B->C Inform theoretical models D Prediction of Reactive Sites C->D Predict reactivity E Test Reactions with Electrophiles D->E F Test Reactions with Nucleophiles D->F G Reactions at the C3-Position D->G H Mechanism Elucidation E->H F->H G->H I Synthesis of Derivatives for Drug Discovery H->I Design new synthetic routes

Caption: A logical workflow for the comprehensive study of a molecule's reactivity.

Theoretical Reactivity Analysis

While specific computational studies on this compound are scarce, its reactivity can be predicted based on the electronic effects of its functional groups.

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (SEAr): The two nitro groups are strong deactivating groups, making electrophilic aromatic substitution on the benzene ring highly unfavorable. The electron density of the aromatic ring is significantly reduced, rendering it a poor nucleophile. Any potential electrophilic attack would be directed to the 4- and 6-positions, which are the least deactivated, but harsh reaction conditions would be required, likely leading to decomposition.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro groups are activated for nucleophilic attack. In this compound, the 4- and 6-positions are particularly electron-deficient and would be the primary sites for attack by strong nucleophiles.

The general mechanism for a hypothetical SNAr reaction on the this compound ring is depicted below.

G Hypothetical Nucleophilic Aromatic Substitution (SNAr) Pathway A This compound C Meisenheimer Complex (Stabilized Intermediate) A->C + Nu- B Nucleophile (Nu-) B->C D Substituted Product C->D - X- E Leaving Group (X-) C->E

Caption: A generalized pathway for nucleophilic aromatic substitution on an activated aromatic ring.

Reactivity at the C3-Position

The methylene protons at the C3 position are acidic due to their position alpha to the carbonyl group. This allows for deprotonation by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as aldehydes in an aldol condensation, leading to the formation of 3-substituted oxindoles. This is a common and synthetically useful reaction for the functionalization of the oxindole core.

Experimental Data and Protocols

Synthesis of this compound

The synthesis of this compound has been reported via the nitration of oxindole. The following protocol is based on the work of Holt and Al.

Experimental Protocol: Nitration of Oxindole

  • Preparation: A solution of oxindole in concentrated sulfuric acid is prepared and cooled to a low temperature (typically between -5°C and 0°C) in an ice-salt bath.

  • Nitration: A nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) is added dropwise to the cooled oxindole solution while maintaining the low temperature.

  • Reaction Quenching: After the addition is complete, the reaction mixture is stirred at the same low temperature for a specified period (e.g., 30 minutes) and then poured onto crushed ice.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid) to yield this compound.

A simplified workflow for this synthesis is shown below.

G Synthesis Workflow for this compound A Dissolve Oxindole in conc. H2SO4 B Cool to -5°C A->B D Add Nitrating Mixture Dropwise B->D C Prepare Nitrating Mixture (Fuming HNO3 in conc. H2SO4) C->D E Stir at Low Temperature D->E F Pour onto Ice E->F G Filter Precipitate F->G H Recrystallize G->H I This compound H->I

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

Spectroscopic and Physical Data

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₅N₃O₅
Molecular Weight 223.14 g/mol
Melting Point 248-250 °C
Appearance Pale brown solid
Infrared (IR) ν (cm⁻¹) 3200 (N-H), 1751 (C=O), 1534, 1340 (NO₂)
Mass Spectrum (m/z) 223 (M⁺), 206, 205, 176

Potential Applications in Drug Development

The this compound scaffold holds potential for applications in drug discovery and development due to the following reasons:

  • Versatile Functionalization: The reactivity at the C3-position and the potential for nucleophilic aromatic substitution allow for the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for screening.

  • Bioisosteric Replacement: The oxindole core is a well-known privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The dinitro substitution pattern offers a unique electronic and steric profile for bioisosteric replacement studies.

  • Modulation of Physicochemical Properties: The nitro groups can be reduced to amino groups, which can then be further functionalized. This provides a route to modulate key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Conclusion

While direct theoretical studies on the reactivity of this compound are currently limited, a comprehensive understanding of its chemical behavior can be inferred from the electronic properties of its constituent functional groups and the reactivity of analogous compounds. The presence of two strong electron-withdrawing nitro groups dominates the reactivity of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution. In contrast, the C3-position of the lactam ring provides a site for nucleophilic functionalization via enolate chemistry. The available experimental data on its synthesis and basic properties provide a solid foundation for further exploration of this molecule's potential in organic synthesis and medicinal chemistry. Future computational studies are warranted to provide a more quantitative and detailed picture of the reaction mechanisms and to guide the rational design of novel derivatives.

5,7-Dinitrooxindole: An Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity and potential therapeutic targets of 5,7-Dinitrooxindole. As of late 2025, no dedicated studies have been published that elucidate its mechanism of action, identify specific molecular targets, or provide quantitative data on its biological effects. This lack of research prevents the development of a detailed technical guide on its therapeutic potential.

While the oxindole scaffold is a common feature in many biologically active compounds, and nitro-containing aromatics are known to have diverse pharmacological properties, the specific compound this compound remains largely unexplored in the context of drug discovery and development.

Our extensive search of chemical databases, patent literature, and academic publications did not yield any studies that have directly investigated the efficacy of this compound in cell-based assays, enzyme inhibition assays, or receptor binding studies. Consequently, there is no quantitative data, such as IC50 or Ki values, to summarize in tabular form. Furthermore, the absence of any described biological activity means there are no known signaling pathways or experimental workflows associated with this compound to visualize.

A doctoral thesis tangentially related to the subject noted that N-unsubstituted isatin, a structurally similar compound lacking the dinitro substitution, was inactive in a caspase inhibition assay. The same study mentioned that 5-nitroisatins demonstrated some inhibitory activity against caspase-3, suggesting that the presence and position of nitro groups on the isatin or oxindole ring system could be a determinant of biological function. However, this information is speculative in the context of the 5,7-dinitro substitution pattern and does not provide concrete evidence of a therapeutic target.

Additionally, a patent for the synthesis of substituted pyrazolopyrimidines lists this compound as a reactant. While the resulting compounds were evaluated for therapeutic applications, the patent provides no biological data for this compound itself.

Methodological & Application

Application Notes and Protocols for 5,7-Dinitrooxindole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the experimental use of 5,7-Dinitrooxindole in cell culture. To date, there is limited publicly available data on the specific biological effects and mechanism of action of this compound. The experimental designs outlined below are based on standard methodologies for characterizing novel chemical entities in a cell-based context. The data presented in tables and the signaling pathways depicted in diagrams are hypothetical examples to illustrate how experimental results could be presented and should not be considered as verified effects of this compound.

Introduction

This compound is a small molecule with the chemical formula C₈H₅N₃O₅.[1] Its biological activities have not been extensively characterized. Oxindole and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory and anticancer properties, often through the modulation of key signaling pathways. These protocols provide a framework for the initial assessment of this compound's potential cytotoxic and pro-apoptotic effects on cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₅N₃O₅[1]
Molecular Weight 223.14 g/mol [1]
Appearance Solid (predicted)
Solubility Soluble in DMSO

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh out 2.23 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. An ultrasonic bath can be used for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates, sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Caspase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in white-walled 96-well plate treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence analyze_data Analyze caspase activity read_luminescence->analyze_data Apoptosis_Pathway compound This compound (Hypothetical) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp3 Active Caspase-3/7 apoptosome->active_casp3 cleavage casp3 Pro-Caspase-3/7 apoptosis Apoptosis active_casp3->apoptosis

References

Application Notes and Protocols for 5,7-Dinitrooxindole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5,7-Dinitrooxindole is a commercially available compound, however, its specific biological targets and applications as a chemical probe are not well-documented in publicly available literature. The following application notes and protocols are based on the known activities of structurally related compounds, namely oxindole and nitroindole derivatives. These protocols are intended to serve as a guide for investigating the potential use of this compound as a chemical probe and should be adapted and validated experimentally.

Introduction: Potential Applications of this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, many of which are kinase inhibitors. The addition of nitro groups, as seen in this compound, can significantly influence the compound's electronic properties and potential biological activities. Based on the known pharmacology of related compounds, this compound is hypothesized to have potential as a chemical probe in the following areas:

  • Kinase Inhibition: The oxindole core is a common pharmacophore for inhibitors of various protein kinases. It is plausible that this compound could act as an inhibitor of one or more kinases, making it a useful tool for studying kinase signaling pathways.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain nitroindole derivatives have been shown to be inhibitors of nNOS, an enzyme implicated in various neurological processes. The presence of the nitro groups in this compound suggests it may also exhibit nNOS inhibitory activity.

  • G-Quadruplex DNA Binding: Nitro-substituted indole derivatives have been investigated as ligands that can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer. This suggests a potential application for this compound in cancer research.

This document provides detailed hypothetical protocols and data presentation formats to guide the investigation of this compound in these three potential applications.

Application I: this compound as a Kinase Inhibitor Probe

Rationale

Many oxindole derivatives are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound could potentially inhibit specific kinases, thereby serving as a chemical probe to dissect their roles in cellular pathways.

Data Presentation: Hypothetical Kinase Inhibition Profile

The inhibitory activity of this compound would first be screened against a panel of kinases to identify potential targets. The results could be summarized as follows:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM) [Control]
CDK2/Cyclin A1.250
VEGFR28.510
GSK-3β> 5020
SRC15.38
p38α> 50100

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.01 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each diluted compound concentration. Include a DMSO-only control (no inhibitor).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Kinase Inhibition Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Compound_Prep This compound Serial Dilution Plate_Setup Add Compound to Plate Compound_Prep->Plate_Setup Kinase_Sol Kinase Solution Kinase_Add Add Kinase Kinase_Sol->Kinase_Add Sub_ATP_Sol Substrate/ATP Solution Reaction_Start Add Substrate/ATP Sub_ATP_Sol->Reaction_Start Plate_Setup->Kinase_Add Incubate1 Incubate (15 min) Kinase_Add->Incubate1 Incubate1->Reaction_Start Incubate2 Incubate (60 min) Reaction_Start->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent Incubate2->Stop_Reaction Incubate3 Incubate (40 min) Stop_Reaction->Incubate3 Signal_Gen Add Kinase Detection Reagent Incubate3->Signal_Gen Incubate4 Incubate (30 min) Signal_Gen->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G cluster_pathway nNOS Signaling Pathway cluster_inhibition Inhibition Ca_Calmodulin Ca2+/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response PKG->Cellular_Response Dinitrooxindole This compound Dinitrooxindole->nNOS Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Anneal_Oligo Anneal FRET-labeled Oligonucleotide Mix_Components Mix Oligo and Compound Anneal_Oligo->Mix_Components Prep_Compound Prepare this compound Dilutions Prep_Compound->Mix_Components Run_Melting Perform FRET Melting in RT-PCR Mix_Components->Run_Melting Plot_Data Plot -dF/dT vs. Temperature Run_Melting->Plot_Data Determine_Tm Determine Melting Temperature (Tm) Plot_Data->Determine_Tm Calc_DeltaTm Calculate ΔTm Determine_Tm->Calc_DeltaTm

Application Notes and Protocols for 5,7-Dinitrooxindole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitrooxindole is a small molecule with potential applications in enzyme inhibition. While specific enzymatic targets of this compound are not yet extensively documented in publicly available literature, its structural features suggest potential interactions with various enzyme classes, particularly protein kinases. This document provides a comprehensive set of protocols and application notes to guide researchers in the screening and characterization of this compound as a potential enzyme inhibitor. The methodologies outlined here are broadly applicable for the initial assessment of novel compounds against a panel of enzymes, with a focus on protein kinase assays.

Hypothetical Data Presentation

To illustrate the potential outcomes of the described experimental protocols, the following tables summarize hypothetical quantitative data for this compound against two well-characterized protein kinases often implicated in disease: LIM Domain Kinase 1 (LIMK1) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).

Table 1: Hypothetical IC50 Values of this compound against Protein Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
LIMK18.2 ± 1.50.02 ± 0.005
ROCK115.7 ± 2.10.015 ± 0.004
PKA> 1000.005 ± 0.001
CDK2> 1000.03 ± 0.007

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of LIMK1

SubstrateMode of InhibitionKi (µM)
ATPATP-competitive5.8
Cofilin (Peptide Substrate)Non-competitive-

Ki represents the inhibition constant. The mode of inhibition was determined by varying the concentration of one substrate while keeping the other constant.

Signaling Pathways of Interest

Protein kinases are integral components of signaling pathways that regulate a multitude of cellular processes. The dysregulation of these pathways is a hallmark of many diseases, including cancer and neurological disorders. Below are diagrams of the LIMK1 and ROCK1 signaling pathways, which represent potential targets for inhibitors like this compound.

LIMK1_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Rac_Cdc42 Rac/Cdc42 Receptor->Rac_Cdc42 PAK PAK Rac_Cdc42->PAK LIMK1 LIMK1 PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Depolymerization P_Cofilin p-Cofilin (Inactive) P_Cofilin->Actin_Polymerization Inhibits Depolymerization Cell_Migration_Invasion Cell Migration & Invasion Actin_Polymerization->Cell_Migration_Invasion Dinitrooxindole This compound Dinitrooxindole->LIMK1 Inhibits

Figure 1: Simplified LIMK1 Signaling Pathway.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates P_MLC p-MLC MLC_Phosphatase->P_MLC Dephosphorylates Actomyosin_Contractility Actomyosin Contractility P_MLC->Actomyosin_Contractility Cell_Migration_Adhesion Cell Migration & Adhesion Actomyosin_Contractility->Cell_Migration_Adhesion Dinitrooxindole This compound Dinitrooxindole->ROCK Inhibits

Figure 2: Simplified ROCK Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for screening and characterizing this compound as a potential kinase inhibitor. These protocols can be adapted for other enzyme classes with appropriate modifications to substrates and detection methods.

Protocol 1: Primary Kinase Screening using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to screen this compound against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Purified recombinant kinases (e.g., LIMK1, ROCK1, and a panel of off-target kinases)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare a master mix of the kinase and its specific peptide substrate in kinase reaction buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for each specific kinase, if known.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Primary_Screening_Workflow Start Start Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Dispense_Compound Dispense Compound/DMSO to 384-well Plate Prepare_Compound->Dispense_Compound Add_Kinase Add Kinase/Substrate Mixture Dispense_Compound->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30 min) Detect_Signal->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for Primary Kinase Screening.
Protocol 2: Determination of Mechanism of Inhibition

This protocol is designed to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP and the peptide substrate.

Materials:

  • Same as Protocol 1.

Procedure:

  • ATP Competition Assay:

    • Set up the kinase assay as described in Protocol 1.

    • Use a fixed, sub-saturating concentration of the peptide substrate.

    • Vary the concentration of ATP (e.g., from 0.1x Km to 10x Km).

    • For each ATP concentration, perform a dose-response curve for this compound to determine the IC50 value.

  • Substrate Competition Assay:

    • Set up the kinase assay as described in Protocol 1.

    • Use a fixed concentration of ATP (at its Km value).

    • Vary the concentration of the peptide substrate.

    • For each substrate concentration, perform a dose-response curve for this compound to determine the IC50 value.

  • Data Analysis:

    • Plot the IC50 values against the concentration of the varied substrate (ATP or peptide).

    • ATP-competitive inhibition: The IC50 value will increase linearly with increasing ATP concentration.

    • Non-competitive inhibition: The IC50 value will not be significantly affected by the ATP or peptide substrate concentration.

    • Uncompetitive inhibition: The IC50 value will decrease with increasing ATP or peptide substrate concentration.

    • Alternatively, perform Michaelis-Menten kinetics at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression plots to determine the mode of inhibition and calculate the Ki.

MOA_Determination_Logic Start Start: Determine Mechanism of Inhibition Vary_ATP Vary [ATP] Fixed [Substrate] Start->Vary_ATP Vary_Substrate Vary [Substrate] Fixed [ATP] Start->Vary_Substrate Measure_IC50_ATP Measure IC50 at each [ATP] Vary_ATP->Measure_IC50_ATP Measure_IC50_Substrate Measure IC50 at each [Substrate] Vary_Substrate->Measure_IC50_Substrate Plot_IC50_vs_ATP Plot IC50 vs. [ATP] Measure_IC50_ATP->Plot_IC50_vs_ATP Analyze_Plot Analyze Plot Plot_IC50_vs_ATP->Analyze_Plot Competitive ATP-Competitive: IC50 increases with [ATP] Analyze_Plot->Competitive Linear Increase Non_Competitive Non-Competitive: IC50 is constant Analyze_Plot->Non_Competitive No Change Uncompetitive Uncompetitive: IC50 decreases with [ATP] Analyze_Plot->Uncompetitive Decrease

Figure 4: Logical Flow for Determining the Mechanism of Inhibition.

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the initial investigation of this compound as a potential enzyme inhibitor. While the provided data is hypothetical, it serves to illustrate the expected outcomes of such studies. By employing systematic screening and detailed mechanistic studies, researchers can effectively characterize the inhibitory profile of novel compounds like this compound, paving the way for further drug development efforts. It is crucial to adapt and optimize these general protocols for the specific enzyme and assay format being utilized.

Application of 5,7-Dinitrooxindole in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant class of drug targets. High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for their ability to modulate the activity of a specific biological target, such as a protein kinase.[1][2][3] This application note describes a hypothetical HTS campaign utilizing 5,7-Dinitrooxindole as a potential inhibitor of a key oncogenic kinase, "Kinase-X," which is implicated in a hypothetical cancer signaling pathway.

This compound is a small molecule with a chemical structure that contains an oxindole core, a scaffold found in a number of approved kinase inhibitors. The presence of two nitro groups, which are strong electron-withdrawing groups, may contribute to its binding affinity and inhibitory potential against certain kinases. This document provides a detailed protocol for a fluorescence polarization-based HTS assay to screen for inhibitors of Kinase-X and presents hypothetical data for this compound.

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates the hypothetical signaling cascade involving Kinase-X. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn activates Kinase-X. Activated Kinase-X then phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation and survival. Inhibition of Kinase-X is therefore a potential therapeutic strategy to block this pro-cancerous signaling.

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseX Kinase-X RTK->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor (TF) pSubstrate->TF Activates pTF Phosphorylated TF TF->pTF Gene Gene Expression (Proliferation, Survival) pTF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates 5_7_Dinitrooxindole This compound 5_7_Dinitrooxindole->KinaseX Inhibits

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and scalability, enabling the screening of a large compound library against Kinase-X.[1] The process begins with the preparation of assay plates, followed by the addition of compounds, enzyme, and substrate, and concludes with signal detection and data analysis.

HTS_Workflow Start Start PlatePrep Plate Preparation Dispense Assay Buffer to 384-well plates Start->PlatePrep CompoundAdd Compound Addition Add this compound or control compounds PlatePrep->CompoundAdd EnzymeAdd Enzyme Addition Add Kinase-X CompoundAdd->EnzymeAdd Incubate1 Pre-incubation | 15 minutes at room temperature EnzymeAdd->Incubate1 ReactionStart Reaction Initiation Add ATP and fluorescently labeled peptide substrate Incubate1->ReactionStart Incubate2 Kinase Reaction | 60 minutes at 30°C ReactionStart->Incubate2 ReactionStop Reaction Termination Add Stop Solution with anti-phosphopeptide antibody Incubate2->ReactionStop Incubate3 Equilibration | 30 minutes at room temperature ReactionStop->Incubate3 ReadPlate Data Acquisition Read Fluorescence Polarization on a plate reader Incubate3->ReadPlate DataAnalysis Data Analysis Calculate % inhibition, Z'-factor, and IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the HTS assay.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the primary HTS and subsequent dose-response analysis for this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDCompound NameConcentration (µM)% InhibitionZ'-Factor
C-001This compound1085.20.78
C-002Negative Control (DMSO)N/A0.5N/A
C-003Positive Control (Staurosporine)198.9N/A

Table 2: Dose-Response Data for this compound

Compound NameIC50 (µM)Hill Slope
This compound1.51.1

Experimental Protocols

Fluorescence Polarization-Based Kinase Assay Protocol

This protocol details the steps for a fluorescence polarization (FP) based HTS assay to identify inhibitors of Kinase-X. The assay measures the phosphorylation of a fluorescently labeled peptide substrate. When the small fluorescent peptide is phosphorylated by Kinase-X, it is bound by a large anti-phosphopeptide antibody, resulting in a high FP signal. Inhibitors of Kinase-X will prevent this phosphorylation, leaving the fluorescent peptide unbound and resulting in a low FP signal.

1. Materials and Reagents:

  • Kinase-X: Recombinant human Kinase-X enzyme

  • Substrate: Fluorescently labeled peptide substrate for Kinase-X

  • Antibody: Anti-phosphopeptide antibody specific for the phosphorylated substrate

  • ATP: Adenosine triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: Assay buffer containing EDTA and the anti-phosphopeptide antibody

  • Compound Plates: 384-well plates containing this compound and other test compounds dissolved in DMSO.

  • Assay Plates: Low-volume 384-well black plates

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)

  • Negative Control: DMSO

2. Assay Procedure:

  • Plate Preparation:

    • Allow all reagents to thaw on ice.

    • Prepare the Kinase-X enzyme solution and the ATP/substrate mixture in assay buffer.

    • Using an automated liquid handler, dispense 5 µL of assay buffer into each well of the 384-well assay plates.

  • Compound Addition:

    • Transfer 50 nL of the compound solutions from the compound plates to the assay plates using an acoustic dispenser or pin tool.

    • For control wells, add 50 nL of DMSO (negative control) or Staurosporine (positive control).

  • Enzyme Addition:

    • Add 5 µL of the Kinase-X enzyme solution to all wells of the assay plates.

    • Mix the plates by gentle centrifugation (1000 rpm for 1 minute).

  • Pre-incubation:

    • Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add 5 µL of the ATP/substrate mixture to all wells to start the kinase reaction.

    • Mix the plates by gentle centrifugation.

  • Kinase Reaction:

    • Incubate the plates at 30°C for 60 minutes.

  • Reaction Termination:

    • Add 5 µL of the Stop Solution to each well to terminate the kinase reaction.

    • Mix the plates by gentle centrifugation.

  • Equilibration:

    • Incubate the plates at room temperature for 30 minutes to allow the antibody-phosphopeptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorescent label on the peptide substrate.

3. Data Analysis:

  • Percentage Inhibition Calculation:

    • The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl)) where FP_compound is the fluorescence polarization of the test compound, FP_pos_ctrl is the average FP of the positive control, and FP_neg_ctrl is the average FP of the negative control.

  • Z'-Factor Calculation:

    • The quality of the assay is assessed by calculating the Z'-factor using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]

  • IC50 Determination:

    • For compounds showing significant inhibition in the primary screen, a dose-response curve is generated by testing a range of concentrations.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

This application note provides a framework for the use of this compound in a hypothetical high-throughput screening campaign to identify novel inhibitors of the oncogenic Kinase-X. The detailed protocol for a fluorescence polarization-based assay, along with the structured presentation of hypothetical data, serves as a guide for researchers and scientists in the field of drug discovery. The described workflow and data analysis procedures are standard in the industry and can be adapted for screening other compound libraries against various kinase targets. The promising hypothetical results for this compound would warrant further investigation, including secondary assays to confirm its mechanism of action and selectivity profiling against other kinases.

References

Application Notes and Protocols: Step-by-Step Guide for 5,7-Dinitrooxindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Oxindole derivatives are well-established as potent inhibitors of various protein kinases, a critical class of enzymes often dysregulated in cancer.[3][4] The 5,7-Dinitrooxindole core presents a unique platform for drug discovery. The presence of two strong electron-withdrawing nitro groups is anticipated to significantly modulate the chemical reactivity and biological activity of the scaffold. These groups enhance the acidity of both the N1-proton and the C3-methylene protons, making the molecule highly amenable to a variety of derivatization reactions under mild conditions.

These application notes provide exemplary protocols for the derivatization of this compound at the N1 and C3 positions, creating a foundation for the synthesis of novel compound libraries for screening and drug development.

Proposed Reactivity and Derivatization Strategies

The electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic substitution but activates the oxindole core for nucleophilic-type reactions. The primary sites for derivatization are:

  • N1-Position: The amide proton is significantly acidic, facilitating deprotonation and subsequent N-alkylation or N-acylation.

  • C3-Position: The methylene protons (α- to the carbonyl) are highly acidic and readily participate in base-catalyzed condensation reactions such as Knoevenagel and Mannich reactions.

Experimental Workflow for Derivatization

The general workflow for the synthesis, purification, and analysis of this compound derivatives is outlined below.

G start Start: This compound reaction Derivatization Reaction (e.g., N-Alkylation, Knoevenagel Condensation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Structure Confirmation (NMR, LC-MS, HRMS) purification->characterization bio_assay Biological Activity Screening (e.g., Kinase Inhibition Assay) characterization->bio_assay end End: Characterized Derivative bio_assay->end

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Note: The following protocols are exemplary and based on established methodologies for oxindole chemistry.[5][6] Optimization of reaction conditions (e.g., base, solvent, temperature, and time) may be required for specific substrates.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl or benzyl group at the N1 position. The enhanced acidity of the N-H proton allows for the use of mild bases.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated this compound.

Exemplary Data for N-Alkylation:

EntryAlkyl Halide (R-X)BaseSolventTime (h)Exemplary Yield (%)
1IodomethaneK₂CO₃DMF492
2Benzyl bromideK₂CO₃DMF688
3Ethyl bromoacetateK₂CO₃MeCN885
4Allyl bromideNaHDMF295

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Knoevenagel Condensation with Aldehydes

This protocol describes the condensation reaction at the C3-position with an aldehyde to form an α,β-unsaturated product. The highly activated C3-methylene group facilitates this reaction.[7]

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Piperidine or Pyrrolidine (catalytic amount)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. A precipitate may form as the product is generated.

  • (Alternative) If using toluene, set up the reaction with a Dean-Stark trap to remove water azeotropically.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure 3-alkylidene-5,7-dinitrooxindole.

Exemplary Data for Knoevenagel Condensation:

EntryAldehyde (R-CHO)CatalystSolventTime (h)Exemplary Yield (%)
1BenzaldehydePiperidineEtOH295
24-ChlorobenzaldehydePiperidineEtOH297
34-MethoxybenzaldehydePyrrolidineToluene491
42-FuraldehydePiperidineEtOH394

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Biological Application: Kinase Inhibition

The oxindole core is a well-known scaffold for designing ATP-competitive kinase inhibitors.[2] Derivatives of this compound could potentially act as inhibitors of protein kinases involved in cancer cell proliferation and survival signaling pathways. A proposed mechanism of action is depicted below.

G cluster_0 Kinase Activity ATP ATP Kinase Protein Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate P Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition

Caption: Proposed mechanism of action for a this compound derivative as a protein kinase inhibitor.

Conclusion

This compound is a promising, highly activated scaffold for the development of novel bioactive molecules. The exemplary protocols provided herein for N-alkylation and Knoevenagel condensation offer a robust starting point for creating diverse chemical libraries. The unique electronic properties conferred by the dinitro substitution warrant further exploration of these derivatives as potential therapeutic agents, particularly in the domain of kinase inhibition for anticancer applications.

References

5,7-Dinitrooxindole: A Chemical Compound with Limited Published Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical entity 5,7-Dinitrooxindole is known and cataloged in chemical databases, a comprehensive review of scientific literature and patent databases reveals a significant lack of published research on its use as a tool for studying cellular pathways. Currently, there is no substantial body of evidence detailing its mechanism of action, specific cellular targets, or established protocols for its application in biological research.

Initial searches for this compound primarily yield information from chemical suppliers and databases such as PubChem, which provide basic details about its structure and chemical properties.[1] The synthesis and mass spectral analysis of this compound were described in a 1970 publication, indicating its existence in the chemical literature for several decades.

Despite its availability, the application of this compound in cellular and molecular biology research appears to be largely unexplored. A patent for substituted pyrazolopyrimidines mentions this compound as a reactant in the chemical synthesis of more complex molecules, rather than as a biologically active agent itself. A doctoral dissertation focused on the synthesis of novel caspase inhibitors included this compound within a library of synthesized compounds; however, specific data on its biological activity were not detailed in the available excerpts.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 5,7-Dinitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of 5,7-Dinitrooxindole. The protocols outlined below are designed to be adaptable to various cell lines and experimental setups, offering a tiered approach from initial viability screening to in-depth mechanistic studies.

Introduction

This compound is a nitroaromatic compound with potential biological activities that necessitate a thorough toxicological assessment. Understanding its cytotoxic profile is a critical step in the evaluation of its safety and therapeutic potential. This document details a suite of in vitro assays to characterize the dose-dependent effects of this compound on cell viability and to elucidate the underlying mechanisms of cell death. The protocols described herein cover the assessment of metabolic activity, membrane integrity, and key markers of apoptosis and oxidative stress.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cell Viability Assessment (IC50 Values)

Assay TypeCell LineExposure Time (e.g., 24h, 48h, 72h)IC50 (µM)
MTTe.g., HeLa, HepG224h
48h
72h
LDHe.g., HeLa, HepG224h
48h
72h

Table 2: Mechanistic Insights

AssayCell LineTreatment Concentration (e.g., IC50)Parameter MeasuredFold Change vs. Control
Caspase-3/7 Activitye.g., HeLaIC50Caspase Activity
Reactive Oxygen Species (ROS)e.g., HeLaIC50DCF Fluorescence
Mitochondrial Membrane Potentiale.g., HeLaIC50TMRE/JC-1 Fluorescence Ratio
Apoptosis vs. Necrosise.g., HeLaIC50% Apoptotic Cells
% Necrotic Cells

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Cell Line Maintenance:

  • Select appropriate cancer or normal cell lines (e.g., HeLa, HepG2, MCF-7).

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and sub-confluent before each experiment.

1.2. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

  • Store the stock solution at -20°C, protected from light.

  • Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability and Cytotoxicity Assays

A crucial first step in assessing the genotoxicity of nitro compounds is to determine their cytotoxic concentration range.[1]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[2][4]

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[5]

  • Remove the medium and expose the cells to various concentrations of this compound (e.g., 0.1 to 100 µM) in a final volume of 100 µL. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Carefully remove the MTT solution.[7]

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570-590 nm using a microplate reader.[7]

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[9][10]

  • After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[10]

  • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/INT) to each well.[10]

  • Incubate at room temperature for 30 minutes, protected from light.[9][10]

  • Add 50 µL of a stop solution.[10]

  • Measure the absorbance at 490 nm.

Mechanistic Assays

Caspases are key proteases that execute the apoptotic program.[11] This assay measures the activity of executioner caspases like caspase-3 and caspase-7.

Protocol:

  • Seed and treat cells with this compound as described previously.

  • After treatment, lyse the cells using a specific lysis buffer.[12]

  • Prepare a reaction mixture containing the cell lysate, a reaction buffer, and a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[11][13]

  • Incubate the mixture at 37°C for 1-2 hours.[11][13]

  • Measure the absorbance at 400-405 nm for the colorimetric assay or fluorescence at an excitation of ~380 nm and emission of ~440 nm for the fluorometric assay.[13][14]

This assay measures the intracellular accumulation of reactive oxygen species, which can be an indicator of oxidative stress-induced cytotoxicity.[15]

Protocol:

  • Seed and treat cells with this compound.

  • After treatment, wash the cells with a suitable buffer (e.g., PBS).[16]

  • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating for 30-45 minutes at 37°C in the dark.[16][17] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

  • Wash the cells to remove the excess probe.[16]

  • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation of ~485 nm and emission of ~535 nm.[16][17]

A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[18]

Protocol:

  • Seed and treat cells with this compound.

  • After treatment, incubate the cells with TMRE or JC-1 staining solution for 15-30 minutes at 37°C.[18][19]

  • Wash the cells with a suitable buffer.[19]

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • TMRE: Healthy cells with high ΔΨm will exhibit bright red fluorescence, while apoptotic cells will have reduced fluorescence.

    • JC-1: In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[18]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and a non-viable dye like Propidium Iodide (PI) or 7-AAD.[20][21]

Protocol:

  • Seed and treat cells with this compound.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI (or 7-AAD) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Viability Assays cluster_mechanistic Mechanistic Assays cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound treatment Treat with this compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay caspase_assay Caspase Assay treatment->caspase_assay ros_assay ROS Assay treatment->ros_assay mmp_assay Mitochondrial Potential treatment->mmp_assay apoptosis_assay Apoptosis/Necrosis Assay treatment->apoptosis_assay

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathways Potential Cytotoxicity Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic & Other Pathways compound This compound mitochondria Mitochondria compound->mitochondria membrane_damage Plasma Membrane Damage compound->membrane_damage ros ROS Production mitochondria->ros mmp ΔΨm Decrease mitochondria->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis ldh_release LDH Release membrane_damage->ldh_release necrosis Necrosis ldh_release->necrosis

Caption: Potential signaling pathways involved in this compound cytotoxicity.

References

Application Note: A Proposed Method for the Synthesis of 5,7-Dinitrooxindole and its Amino Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed synthetic methodology for producing 5,7-dinitrooxindole, a heterocyclic scaffold of potential interest in medicinal chemistry. Due to the lack of a direct, published protocol, this note details a plausible two-step approach based on established organic synthesis principles: N-acylation of 3,5-dinitroaniline followed by a Lewis acid-mediated intramolecular cyclization. Furthermore, a protocol for the subsequent selective reduction to generate a 5-amino-7-nitrooxindole analog is presented, expanding the utility of the core structure for further derivatization in drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the N-acylation of commercially available 3,5-dinitroaniline with chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(3,5-dinitrophenyl)acetamide. The second step is an intramolecular Friedel-Crafts type cyclization (Stolle synthesis) of this intermediate, promoted by a strong Lewis acid such as aluminum chloride, to afford the target this compound. Subsequent selective reduction of one nitro group provides access to amino-substituted analogs.

G Start 3,5-Dinitroaniline Intermediate 2-Chloro-N-(3,5-dinitrophenyl)acetamide Start->Intermediate Step 1: N-Acylation Reagent1 Chloroacetyl Chloride (Pyridine, DCM) Product This compound Intermediate->Product Step 2: Intramolecular Cyclization Analog 5-Amino-7-nitrooxindole Product->Analog Step 3: Analog Synthesis Reagent2 Aluminum Chloride (AlCl3) (High Temperature) Reagent3 Sodium Polysulfide (Selective Reduction) r1->Reagent1 r2->Reagent2 r3->Reagent3

Caption: Proposed multi-step synthesis of this compound and an amino analog.

Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents and potentially energetic compounds. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Chloro-N-(3,5-dinitrophenyl)acetamide (Intermediate)

This procedure is adapted from known methods for the acylation of anilines.[1][2]

Materials:

  • 3,5-Dinitroaniline (1.0 eq)[3][4]

  • Chloroacetyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3,5-dinitroaniline (1.0 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the suspension and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via an addition funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the title compound as a solid.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol is a proposed method based on the Stolle synthesis, which involves an intramolecular Friedel-Crafts reaction.[5][6] Caution: This reaction involves a strongly deactivated aromatic ring, which requires harsh conditions (strong Lewis acid and high temperature). The reaction may have a low yield and should be performed with extreme care behind a blast shield.

Materials:

  • 2-Chloro-N-(3,5-dinitrophenyl)acetamide (1.0 eq)

  • Aluminum chloride (AlCl₃), anhydrous (3.0 - 5.0 eq)

  • High-boiling point inert solvent (e.g., 1,2-dichlorobenzene or sulfolane)

  • Crushed ice

  • Concentrated HCl

  • Ethyl acetate

  • Three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer

Procedure:

  • Set up a three-neck flask with a mechanical stirrer and reflux condenser (fitted with a gas outlet to a scrubber). Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride (3.0 - 5.0 eq) to the flask.

  • Carefully add 2-chloro-N-(3,5-dinitrophenyl)acetamide (1.0 eq).

  • Heat the mixture slowly and carefully with stirring. A melt is expected to form. The reaction temperature may need to be raised to 140-180 °C. (Extreme Caution Advised) .

  • Maintain the high temperature for 2-4 hours, monitoring for the evolution of HCl gas (which indicates cyclization). Monitor the reaction by taking aliquots, quenching them carefully in ice/HCl, and analyzing by TLC or LC-MS.

  • After cooling to room temperature, very slowly and carefully quench the reaction mixture by pouring it onto a large excess of crushed ice containing concentrated HCl. This step is highly exothermic and will release HCl gas.

  • The solid product is expected to precipitate. Stir the acidic aqueous mixture for 1 hour.

  • Filter the precipitate and wash thoroughly with cold water, followed by a cold, dilute NaHCO₃ solution to remove acidic impurities.

  • If the product is not clean, it can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers should be washed with brine, dried over MgSO₄, and concentrated.

  • Purify the crude solid by recrystallization or column chromatography to obtain this compound.

Protocol 3: Synthesis of 5-Amino-7-nitrooxindole (Analog)

This protocol for selective reduction is based on methods used for other dinitroaromatic compounds, such as dinitrobenzimidazoles.[7]

Materials:

  • This compound (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.0 - 3.0 eq)

  • Sulfur powder (1.0 - 2.0 eq)

  • Ethanol/Water solvent mixture (e.g., 1:1)

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. Add sulfur powder and heat the mixture gently (e.g., 60 °C) to form a sodium polysulfide solution.

  • In a separate flask, suspend this compound in ethanol.

  • Add the warm sodium polysulfide solution dropwise to the oxindole suspension.

  • Heat the reaction mixture at reflux for 2-6 hours. The progress of the selective reduction should be monitored carefully by TLC to avoid over-reduction to the diamine.

  • Once the starting material is consumed and the desired mono-amino product is maximized, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with acetic acid. The product should precipitate.

  • Filter the solid, wash extensively with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters
StepReactantReagents & ConditionsProductRepresentative Yield
13,5-DinitroanilineChloroacetyl chloride, Pyridine, DCM, 0°C to RT, 12h2-Chloro-N-(3,5-dinitrophenyl)acetamide60-75%
22-Chloro-N-(3,5-dinitrophenyl)acetamideAlCl₃ (anhydrous), 140-180°C, 2-4hThis compound15-30% (Estimated)
3This compoundNa₂S₂ (aq), Ethanol, Reflux, 2-6h5-Amino-7-nitrooxindole40-55%

Note: Yields are estimates based on related literature and the anticipated difficulty of the reactions, particularly the cyclization step.

Table 2: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMW ( g/mol )Appearancem.p. (°C)Predicted ¹H NMR (DMSO-d₆, δ ppm)
2-Chloro-N-(3,5-dinitrophenyl)acetamideC₈H₆ClN₃O₅259.60Pale yellow solid145-15011.2 (s, 1H, NH), 9.0 (t, 1H, Ar-H), 8.8 (d, 2H, Ar-H), 4.5 (s, 2H, CH₂)
This compound[8]C₈H₅N₃O₅223.14Yellow solid>20011.5 (s, 1H, NH), 8.6 (d, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 3.8 (s, 2H, CH₂)
5-Amino-7-nitrooxindoleC₈H₇N₃O₃193.16Orange/Red solid>20010.8 (s, 1H, NH), 7.5 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 5.5 (s, 2H, NH₂), 3.6 (s, 2H, CH₂)

Note: NMR data are predicted values for illustrative purposes. Actual experimental data would be required for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of the target compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Assemble Dry Glassware p2 Weigh Reagents p1->p2 p3 Add Solvent & Reactant p2->p3 r1 Establish Inert Atmosphere (N₂) p3->r1 r2 Cool to 0 °C (Ice Bath) r1->r2 r3 Slow Addition of Reagent r2->r3 r4 Stir at RT (Monitor by TLC) r3->r4 w1 Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry Organic Layer (MgSO₄) w2->w3 w4 Concentrate (Rotovap) w3->w4 w5 Purify Crude Product (Recrystallization or Column Chromatography) w4->w5 a1 Determine Yield & Melting Point w5->a1 a2 Spectroscopic Characterization (NMR, MS, IR) a1->a2

Caption: General laboratory workflow for synthesis, workup, and analysis.

References

Application Notes and Protocols: 5,7-Dinitrooxindole for Targeted Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals no established application of 5,7-dinitrooxindole for targeted protein modification. While the field of bioconjugation utilizes various electrophilic reagents to achieve site-specific modification of proteins, particularly at cysteine residues, this compound does not appear to be a compound that has been adopted for this purpose.

Our comprehensive search did not yield any published protocols, quantitative data, or mechanistic studies detailing the use of this compound for labeling, crosslinking, or otherwise modifying proteins in a targeted manner. Chemical suppliers list the compound, but application notes or examples of its use in proteomics or drug development are absent.

It is possible that the electron-withdrawing nitro groups on the oxindole scaffold could theoretically render certain positions on the molecule susceptible to nucleophilic attack by amino acid side chains. However, without experimental validation, this remains speculative. The reactivity, selectivity, and stability of any potential adducts are unknown.

Alternative Reagents for Targeted Protein Modification:

For researchers, scientists, and drug development professionals interested in targeted protein modification, a wealth of well-characterized reagents and methodologies are available. A prominent example with a similar nomenclature is the dinitroimidazole class of compounds.

Alternative Approach: Dinitroimidazoles for Cysteine-Specific Modification

1,4-Dinitroimidazoles have been demonstrated as effective bifunctional reagents for the rapid and chemoselective modification of cysteine residues under physiological conditions.[1] This class of reagents offers a stable alternative to commonly used maleimides for protein bioconjugation.

General Workflow for Cysteine Modification using Dinitroimidazoles:

The following diagram outlines a generalized workflow for the targeted modification of a protein with a functionalized dinitroimidazole reagent.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein of Interest (with accessible Cys) Incubation Incubate Protein + Reagent (Physiological pH) Protein->Incubation Reagent Dinitroimidazole Reagent (e.g., with probe) Reagent->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for cysteine-specific protein modification.

Signaling Pathway Context: Targeting Protein Function

Targeted protein modification is a powerful tool to investigate and modulate cellular signaling pathways. For instance, selectively modifying a cysteine residue in a key signaling protein can inhibit its function, allowing for the elucidation of its role in a pathway.

signaling_pathway cluster_pathway Example Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Activates Response Cellular Response Effector->Response Inhibitor Dinitroimidazole Probe Inhibitor->Kinase2 Inhibits via Cys modification

References

Troubleshooting & Optimization

Optimizing the Synthesis of 5,7-Dinitrooxindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 5,7-Dinitrooxindole. This guide addresses common challenges encountered during the synthesis, offering detailed experimental protocols and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct nitration of oxindole using a mixed acid nitrating agent, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the oxindole.

Q2: My reaction is resulting in a low yield of the desired this compound. What are the potential reasons?

A2: Low yields can stem from several factors. The indole nucleus is sensitive to strong acids, which can lead to polymerization, resulting in the formation of insoluble tar-like materials and reducing the availability of the starting material for the desired nitration.[1] Additionally, the reaction conditions, particularly temperature, are critical. Insufficient cooling can lead to over-nitration and the formation of undesired side products. The choice and ratio of nitrating agents also play a crucial role in directing the reaction towards the desired product.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A3: The formation of multiple nitro-isomers is a common challenge in the nitration of indole derivatives. While the 5 and 7 positions are electronically favored for electrophilic attack, nitration can also occur at other positions on the benzene ring.[1] To enhance selectivity, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C. Slow, dropwise addition of the nitrating agent to the oxindole solution ensures a controlled reaction rate and minimizes localized overheating, which can favor the formation of undesired isomers.

Q4: What are the common side products in the synthesis of this compound?

A4: Besides the desired this compound, several side products can form. These include mononitrated oxindoles (e.g., 5-nitrooxindole and 7-nitrooxindole), other dinitro isomers, and polymeric materials resulting from the acid-catalyzed degradation of the oxindole starting material.[1] In the presence of any nitrous acid impurities, N-nitrosooxindoles could also potentially form.

Q5: How can I effectively purify the crude this compound?

A5: Purification of the crude product is essential to remove unreacted starting materials, side products, and residual acids. The most common methods are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, can effectively remove many impurities.[2] For higher purity, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration at a controlled low temperature.
2. Degradation of Starting Material: The oxindole may have polymerized in the strong acidic medium.Ensure the reaction is carried out at a strictly controlled low temperature (0-5 °C). Add the oxindole solution slowly to the pre-cooled nitrating mixture.
Formation of a Dark, Tarry Mixture 1. Acid-Catalyzed Polymerization: The electron-rich indole nucleus is susceptible to polymerization in strong acids.[1]Maintain a low reaction temperature and ensure efficient stirring. Consider using a milder nitrating agent if the problem persists.
2. Overheating: Localized "hot spots" in the reaction mixture can accelerate decomposition.Use a jacketed reaction vessel with a reliable cooling system. Add the nitrating agent dropwise with vigorous stirring.
Presence of Multiple Spots on TLC (Indicating a Mixture of Products) 1. Formation of Isomeric Byproducts: Nitration at positions other than 5 and 7.[1]Strictly control the reaction temperature. Optimize the molar ratio of the nitrating agents to favor di-nitration at the desired positions.
2. Incomplete Dinitration: Presence of mononitrated intermediates.Increase the equivalents of the nitrating agent slightly while carefully monitoring the reaction to avoid over-nitration.
Difficulty in Isolating the Product 1. Product is Soluble in the Work-up Solvent: The product may not precipitate completely upon quenching with water/ice.After quenching, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
2. Emulsion Formation During Extraction: Can make phase separation difficult.Add a small amount of brine to the separatory funnel to help break the emulsion.
Low Purity of the Final Product After Purification 1. Inefficient Recrystallization: The chosen solvent system may not be optimal for separating the product from impurities.Screen different solvent systems for recrystallization. A combination of a good solvent and a poor solvent often yields the best results.
2. Co-elution of Impurities During Chromatography: The eluent system may not be providing adequate separation.Optimize the eluent system for column chromatography by performing preliminary TLC analysis with various solvent mixtures.

Experimental Protocols

Synthesis of this compound via Direct Nitration

This protocol is a generalized procedure based on common nitration methods for indole and related compounds. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Oxindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 5 °C. This creates the nitrating mixture.

  • In a separate beaker, dissolve oxindole in a minimum amount of concentrated sulfuric acid.

  • Cool the oxindole solution to 0 °C.

  • Slowly add the oxindole solution dropwise to the nitrating mixture. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate of the crude this compound should form.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

Purification of this compound

A. Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or acetic acid).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes key reaction parameters and their impact on the yield of this compound, based on general principles of nitration reactions. Note: This is a representative table; actual values should be determined experimentally.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature (°C) 0 - 510 - 1520 - 25Lower temperatures generally lead to higher yields and better selectivity.
Reaction Time (h) 124Longer reaction times may increase conversion but also risk side reactions.
Molar Ratio (HNO₃:Oxindole) 2.2 : 13.0 : 14.0 : 1A slight excess of nitric acid is necessary, but a large excess can lead to over-nitration.
Rate of Addition Slow (dropwise)ModerateRapidSlow addition is crucial for temperature control and minimizing side reactions.
Stirring Speed (RPM) 300 - 400150 - 200< 100Efficient stirring ensures homogeneity and prevents localized overheating.
Expected Yield (%) HighModerateLowOptimal conditions (A) are expected to give the highest yield.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->reagents oxindole_sol Dissolve Oxindole in H₂SO₄ start->oxindole_sol reaction Nitration Reaction (0-5 °C) reagents->reaction Add dropwise oxindole_sol->reaction quench Quench on Ice reaction->quench filtration Filter Crude Product quench->filtration purify Recrystallization or Column Chromatography filtration->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product temp Incorrect Temperature start->temp time Incorrect Reaction Time start->time reagents Improper Reagent Ratio start->reagents polymerization Polymerization start->polymerization control_temp Maintain 0-5 °C temp->control_temp monitor_tlc Monitor with TLC time->monitor_tlc optimize_ratio Optimize Stoichiometry reagents->optimize_ratio polymerization->control_temp slow_addition Slow Reagent Addition polymerization->slow_addition

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

How to improve the solubility of 5,7-Dinitrooxindole for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of 5,7-Dinitrooxindole for assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for creating stock solutions of oxindole derivatives and other poorly soluble small molecules for biological assays.[1][2][3][4]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in a high concentration of organic solvent.[1] This "crashing out" occurs because the compound's solubility limit is exceeded as the solvent polarity changes. Here are several strategies to prevent this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.[1] While some robust cell lines might tolerate higher concentrations, it's best to keep it as low as possible to avoid solvent-induced artifacts.[2]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Ensure vigorous mixing: Immediately after adding the compound to the buffer, vortex the solution thoroughly.[1]

  • Utilize sonication: A brief sonication in a water bath can help to break down small aggregates and improve dissolution.[1]

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the primary recommendation, other polar aprotic solvents may also be suitable. Based on the solubility of similar nitroaromatic and oxindole compounds, solvents like ethanol could be considered.[5][6] However, it is crucial to ensure the chosen solvent is compatible with your specific assay and does not interfere with the results. A solvent compatibility test is highly recommended.

Q5: How should I store my this compound stock solution to ensure its stability?

A5: To minimize degradation, store your DMSO stock solution in small aliquots at -20°C or -80°C to reduce the number of freeze-thaw cycles.[1][7] Using anhydrous DMSO is also recommended, as DMSO is hygroscopic and absorbed water can reduce the solubility of your compound and potentially lead to degradation over time.[7]

Troubleshooting Guide for Solubility Issues

If you continue to experience solubility problems with this compound, follow this step-by-step troubleshooting guide.

Initial Assessment
  • Visual Inspection: After attempting to dissolve the compound, carefully inspect the solution for any visible particles, cloudiness, or a film on the surface. Any of these signs indicate incomplete dissolution.

  • Determine the Nature of the Problem: Is the compound not dissolving in the initial organic solvent, or is it precipitating upon dilution into the aqueous buffer?

Troubleshooting Steps
Problem Potential Cause Recommended Action
Compound not dissolving in 100% DMSO Concentration exceeds solubility limit.Try a lower concentration.
Insufficient energy to break crystal lattice.Gently warm the solution (e.g., to 37°C) while vortexing. Use a sonicator for a few minutes.[1][5]
Compound precipitates upon dilution into aqueous buffer Drastic change in solvent polarity.Perform serial dilutions instead of a single-step dilution.[1]
Final DMSO concentration is too high.Lower the final DMSO concentration in the assay to ≤1%, ideally ≤0.5%.[1][2]
Buffer composition is unfavorable.The pH, ionic strength, or presence of certain salts in the buffer can affect solubility.[2] Consider testing different buffer compositions if possible.
Inconsistent assay results or lower than expected potency Compound is not fully dissolved or is aggregating.Even if not visibly precipitated, micro-aggregates can form, reducing the effective concentration of the compound. Re-dissolve the stock solution with gentle warming and sonication before each use.[1]
Compound degradation.Prepare fresh dilutions from a frozen stock aliquot for each experiment. Assess the stability of the compound in your assay buffer over the experiment's duration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 223.14 g/mol ), you would need 2.23 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

  • Gentle Warming (if necessary): If solids persist, gently warm the solution to 37°C while continuing to mix. Avoid excessive heat, which could degrade the compound.

  • Visual Confirmation: Once the solution is clear with no visible particles, it is ready for use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock for a Cellular Assay

Objective: To prepare a working solution of this compound with a final DMSO concentration of 0.5% in the assay.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, to get a 200X final concentration, dilute the 10 mM stock 1:5 in the medium to get a 2 mM solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your assay wells. For a final concentration of 10 µM with a 0.5% DMSO concentration, you would add 5 µL of a 2 mM intermediate solution to 995 µL of medium in the well.

  • Mixing: Mix the contents of the wells thoroughly immediately after adding the compound.

Data Presentation

Table 1: Properties of Recommended Solvents
SolventTypeBoiling Point (°C)Miscibility with WaterNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic189MiscibleExcellent solvent for a wide range of compounds.[8] Can be toxic to cells at higher concentrations (keep final concentration ≤1%).[2] Hygroscopic, so use of anhydrous grade is recommended.[7]
Ethanol Polar Protic78.4MiscibleCan be an alternative to DMSO for some compounds. May be less toxic to some cell lines.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Solubility

G start Start: Solubility Issue with This compound dissolve_in_dmso Attempt to dissolve in 100% DMSO (e.g., 10 mM) start->dissolve_in_dmso dissolved_q Is it fully dissolved? dissolve_in_dmso->dissolved_q precipitates_q Does it precipitate upon dilution in aqueous buffer? dissolved_q->precipitates_q Yes troubleshoot_dmso Troubleshoot DMSO Dissolution: - Lower concentration - Vortex vigorously - Sonicate - Gentle warming (37°C) dissolved_q->troubleshoot_dmso No troubleshoot_dilution Troubleshoot Aqueous Dilution: - Lower final DMSO% (≤1%) - Perform serial dilutions - Vortex immediately after dilution - Consider buffer composition precipitates_q->troubleshoot_dilution Yes success Solution Ready for Assay precipitates_q->success No troubleshoot_dmso->dissolve_in_dmso troubleshoot_dilution->precipitates_q end Consult further if issue persists troubleshoot_dilution->end

Caption: A workflow for systematically addressing solubility issues with this compound.

Diagram 2: Experimental Workflow for Preparing this compound for Assays

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex, Sonicate, Warm (if needed) add_dmso->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store thaw 5. Thaw Aliquot store->thaw intermediate_dilution 6. Prepare Intermediate Dilution (optional) thaw->intermediate_dilution final_dilution 7. Add to Assay Plate (Final DMSO ≤1%) intermediate_dilution->final_dilution mix 8. Mix Well final_dilution->mix

Caption: A standard workflow for preparing this compound solutions for in vitro assays.

References

Troubleshooting 5,7-Dinitrooxindole instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dinitrooxindole. The information is designed to address common challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

This compound, with the molecular formula C₈H₅N₃O₅, is a nitroaromatic compound.[1][2] Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight223.14 g/mol [1]
XLogP30.4[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
pKa (Predicted)11.01 ± 0.20LookChem

Q2: I'm observing a rapid decrease in the concentration of my this compound solution. What could be the cause?

The instability of this compound in solution can be attributed to several factors, primarily related to its nitroaromatic structure. The electron-withdrawing nature of the two nitro groups makes the oxindole ring system susceptible to degradation under certain conditions.[3][4] Potential causes for decreased concentration include pH-mediated hydrolysis, photodecomposition, or reaction with other components in your experimental system.

Q3: How should I prepare stock solutions of this compound to maximize stability?

To enhance stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally less reactive than protic solvents like water or methanol. Prepare solutions at a high concentration (e.g., 10 mM) to minimize the volume added to your aqueous experimental setup, which in turn reduces the final concentration of the organic solvent.[5] Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed, light-protecting vials to prevent degradation from freeze-thaw cycles and light exposure.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound solutions.

Issue 1: Precipitation of the compound in aqueous buffer.

  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

    • Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) may improve solubility. However, be mindful of the solvent tolerance of your biological system.

Issue 2: Solution color changes over time (e.g., yellowing).

  • Possible Cause: Degradation of the this compound molecule. Nitroaromatic compounds can undergo reduction of the nitro groups or other structural rearrangements, leading to colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Store and handle the solution in amber vials or cover clear vials with aluminum foil to minimize light exposure. Photodegradation is a common issue for nitroaromatic compounds.

    • De-gas Buffers: If you suspect oxidative degradation, de-gassing your aqueous buffers by sparging with nitrogen or argon can help remove dissolved oxygen.

    • Work at Lower Temperatures: If your experiment permits, performing manipulations on ice or at a reduced temperature can slow down the rate of degradation.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Inconsistent stability of this compound solutions between preparations.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions of your this compound stock solution immediately before use. Avoid using solutions that have been stored for extended periods at room temperature.

    • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your solutions, including the solvent source and quality, temperature, and storage conditions.

    • Perform a Stability Test: If inconsistency persists, a simple stability test can be performed. Prepare your working solution and measure its concentration (e.g., by HPLC-UV) at different time points (e.g., 0, 1, 2, 4, 8 hours) under your typical experimental conditions (temperature, lighting). This will help you determine the time window in which your solution is stable.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 223.14 g/mol ). For 1 mL of a 10 mM solution, you will need 2.23 mg.

    • Weigh the calculated amount of this compound and place it in a suitable vial.

    • Add the required volume of anhydrous DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done cautiously to avoid degradation.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Objective: To identify potential degradation pathways and establish a stability profile.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector

  • Procedure:

    • Prepare working solutions of this compound (e.g., 100 µM) under the following conditions:

      • Acidic: In 0.1 M HCl

      • Basic: In 0.1 M NaOH

      • Oxidative: In 3% H₂O₂

      • Neutral (Control): In your experimental aqueous buffer

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).

    • Analyze the samples by HPLC-UV to determine the remaining concentration of this compound and to observe the appearance of any degradation products.

    • For photostability, expose a solution to a controlled light source (e.g., a photostability chamber) and compare its degradation to a sample kept in the dark.

Visualizations

Troubleshooting_Workflow Start Instability Observed (e.g., precipitation, color change, inconsistent results) Check_Solubility Is the compound precipitating? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Color Is the solution changing color? Color_Yes Yes Check_Color->Color_Yes Yes Color_No No Check_Color->Color_No No Check_Consistency Are the results inconsistent? Consistency_Yes Yes Check_Consistency->Consistency_Yes Yes End Issue likely not related to compound stability. Check_Consistency->End No Decrease_Concentration Decrease final concentration or increase co-solvent percentage. Solubility_Yes->Decrease_Concentration Action Solubility_No->Check_Color Protect_From_Light Protect from light, de-gas buffers, and work at lower temperatures. Color_Yes->Protect_From_Light Action Color_No->Check_Consistency Standardize_Prep Prepare fresh solutions and standardize preparation protocol. Consistency_Yes->Standardize_Prep Action Consistency_No No End_Resolve End_Resolve Decrease_Concentration->End_Resolve Problem Resolved? Protect_From_Light->End_Resolve Standardize_Prep->End_Resolve End_Resolve->End Yes

Caption: Troubleshooting workflow for this compound instability.

Stability_Testing_Workflow Start Prepare this compound Working Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acidic (0.1M HCl) Stress_Conditions->Acid Base Basic (0.1M NaOH) Stress_Conditions->Base Oxidation Oxidative (3% H2O2) Stress_Conditions->Oxidation Light Photochemical (Light Exposure) Stress_Conditions->Light Thermal Thermal (Elevated Temp.) Stress_Conditions->Thermal Time_Points Sample at Multiple Time Points (e.g., 0, 1, 4, 8, 24h) Analysis Analyze by HPLC-UV Time_Points->Analysis Data_Evaluation Evaluate % Degradation and Degradant Profile Analysis->Data_Evaluation Conclusion Determine Stability Window Data_Evaluation->Conclusion Acid->Time_Points Base->Time_Points Oxidation->Time_Points Light->Time_Points Thermal->Time_Points

Caption: Experimental workflow for a forced degradation study.

References

Preventing degradation of 5,7-Dinitrooxindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of 5,7-Dinitrooxindole during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Storage Issues

IssuePotential Cause(s)Recommended Action(s)
Discoloration of Solid Compound (e.g., darkening, appearance of spots) 1. Photodegradation: Exposure to UV or visible light. 2. Thermal Stress: Storage at elevated temperatures. 3. Chemical Incompatibility: Reaction with contaminants or inappropriate storage vessel material.1. Store the compound in an amber glass vial to protect it from light. For enhanced protection, wrap the vial in aluminum foil. 2. Store in a cool, dark place, preferably in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage. Ensure the container is well-sealed to prevent moisture condensation upon removal. 3. Use inert glass containers. Avoid plastic containers that may leach plasticizers or other reactive compounds.
Changes in Physical State (e.g., clumping, deliquescence) 1. Hygroscopicity: Absorption of moisture from the atmosphere.1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). 2. Ensure the container is tightly sealed. Consider using parafilm to further secure the cap. 3. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.
Inconsistent Experimental Results 1. Degradation of Stock Solutions: Instability in the chosen solvent over time. 2. Contamination: Introduction of impurities during handling.1. Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, store aliquots in a freezer (-20 °C or below) in tightly sealed, light-protected vials. 2. Conduct a quick purity check (e.g., TLC, HPLC) of the stock solution if it has been stored for an extended period. 3. Use high-purity solvents and clean laboratory equipment.
Appearance of Unexpected Peaks in Chromatographic Analysis 1. Formation of Degradation Products: Compound has undergone chemical changes.1. Review storage conditions and handling procedures to identify potential causes of degradation. 2. Perform a forced degradation study to intentionally generate and identify potential degradation products, which can aid in method validation and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] The recommended conditions are:

  • Temperature: -20°C (freezer) is optimal. If a freezer is unavailable, a refrigerator (2-8°C) is a suitable alternative.

  • Light: The compound should be protected from light by storing it in an amber glass vial.[2] For additional protection, the vial can be wrapped in aluminum foil.

  • Moisture: Store in a desiccator or a tightly sealed container with a desiccant to minimize moisture absorption.

Q2: How should I prepare and store stock solutions of this compound?

When preparing stock solutions, use high-purity, anhydrous solvents. The choice of solvent can impact stability. It is advisable to prepare fresh solutions before use. If storage is required:

  • Store solutions at -20°C or below.

  • Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Store in small aliquots to minimize freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a dinitroaromatic oxindole), the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The lactam ring in the oxindole core could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the five-membered ring.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to UV light. This may involve reduction of the nitro groups or other rearrangements.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO2 bond.

  • Oxidation: The oxindole ring system can be susceptible to oxidation, potentially leading to the formation of isatin derivatives or other oxidized species.

Below is a conceptual diagram illustrating potential degradation triggers.

Potential Degradation Triggers for this compound 5_7_Dinitrooxindole This compound (Stable) Degradation Degradation 5_7_Dinitrooxindole->Degradation Light Light (Photodegradation) Light->Degradation Heat Heat (Thermal Decomposition) Heat->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation Oxidizing_Agents Oxidizing Agents (Oxidation) Oxidizing_Agents->Degradation

Caption: Potential triggers for the degradation of this compound.

Q4: How can I assess the purity of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the most reliable way to assess purity. These techniques can separate the parent compound from any potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

The following workflow illustrates the forced degradation study process.

Forced Degradation Study Workflow Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid: 105°C, 24h Solution: 60°C, 24h) Start->Thermal Photo Photodegradation (Sunlight, 24h) Start->Photo Analysis Neutralize (if needed) Dilute and Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products.

Methodology:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for structurally similar compounds.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV detector at an appropriate wavelength (to be determined by UV scan, likely in the 254-350 nm range for nitroaromatic compounds).
Quantification Peak area integration.

Note: This is a general method and may require optimization for your specific instrumentation and to achieve baseline separation of all degradation products. Method validation should be performed according to ICH guidelines.[6][7]

References

Minimizing off-target effects of 5,7-Dinitrooxindole in cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5,7-Dinitrooxindole is an investigational compound with limited publicly available data on its biological activity. This guide provides a general framework for researchers to characterize its cellular effects and proactively minimize potential off-target interactions. The methodologies described are broadly applicable to other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical consideration for a new compound like this compound?

Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. How can I begin to troubleshoot this?

A2: Inconsistent results with a novel compound can stem from various factors, including off-target effects, compound instability, or issues with experimental setup. A logical approach to troubleshooting involves:

  • Confirming Compound Integrity and Purity: Ensure the compound is what it claims to be and is free from significant impurities that could have biological activity.

  • Assessing Compound Stability: Determine the stability of this compound in your specific cell culture media and experimental conditions.

  • Titrating the Compound Concentration: Use the lowest effective concentration to minimize the likelihood of off-target effects, which are often more pronounced at higher concentrations.

  • Utilizing Control Compounds: Include a structurally similar but biologically inactive analog of this compound, if available, to differentiate between specific on-target effects and non-specific or off-target effects.

Q3: How can I identify the primary cellular target of this compound?

A3: Identifying the primary target of a novel compound, a process known as target deconvolution, is a key step. Several experimental strategies can be employed:

  • Affinity-based Methods: Techniques such as affinity chromatography or pull-down assays using a modified, "tagged" version of this compound can be used to isolate its binding partners from cell lysates.

  • Proteome-wide Profiling: Methods like thermal proteome profiling (TPP) or chemical proteomics can identify proteins that are stabilized or destabilized upon binding to the compound.

  • Computational Approaches: In silico methods, such as molecular docking and target prediction algorithms, can be used to screen libraries of known protein structures for potential binding sites for this compound.

Q4: What are the best practices for minimizing off-target effects of this compound in my experiments?

A4: A multi-pronged approach is recommended to minimize off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect and use this concentration for subsequent experiments.

  • Employ Structurally Unrelated Inhibitors: If the target of this compound is identified, use other known inhibitors of that target with different chemical scaffolds. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.

  • Genetic Validation: Once a putative target is identified, use genetic approaches like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene. The resulting phenotype should mimic the effect of this compound.

  • Use Multiple Cell Lines: Test the compound in different cell lines with varying expression levels of the putative target and potential off-targets. This can help to distinguish between on-target and cell-type-specific off-target effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High Cellular Toxicity at Low Concentrations Off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Assess markers of apoptosis and necrosis (e.g., caspase activation, LDH release). 3. If a target is known, compare the phenotype to genetic knockdown of the target to see if the toxicity is on-target.
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability or rapid metabolism of the compound.1. Evaluate cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Assess compound stability in cell culture medium and in the presence of liver microsomes.
Inconsistent Results Across Different Experiments Compound degradation, batch-to-batch variability, or off-target effects.1. Verify the purity and integrity of each batch of this compound. 2. Prepare fresh stock solutions for each experiment. 3. Profile the expression of the intended target and known major off-targets in the cell lines being used.
Phenotype Does Not Match Genetic Knockdown of Putative Target The compound's primary effect is through an off-target.1. Perform a broad selectivity screen (e.g., kinome scan) to identify other potential targets. 2. Use a structurally unrelated inhibitor of the putative target to see if it recapitulates the phenotype.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

Objective: To determine the concentration range of this compound that elicits a biological response without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Treatment: Add the diluted compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., resazurin-based or ATP-based) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and CC50 (concentration for 50% cytotoxicity).

Protocol 2: Assessing Off-Target Effects using a Kinase Selectivity Panel

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinase screening service.

  • Screening: The service will typically perform in vitro activity assays for a large panel of recombinant kinases in the presence of a fixed concentration of your compound (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are usually provided as the percent inhibition of each kinase relative to a control.

  • Hit Validation: For any "hits" (kinases inhibited above a certain threshold, e.g., >50%), perform follow-up dose-response assays to determine the IC50 value for each of these potential off-targets.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Target Identification cluster_2 Off-Target Profiling cluster_3 Validation and Mitigation Compound Purity and Stability Compound Purity and Stability Dose-Response and Cytotoxicity Dose-Response and Cytotoxicity Compound Purity and Stability->Dose-Response and Cytotoxicity Affinity Chromatography Affinity Chromatography Dose-Response and Cytotoxicity->Affinity Chromatography Thermal Proteome Profiling Thermal Proteome Profiling Dose-Response and Cytotoxicity->Thermal Proteome Profiling Computational Prediction Computational Prediction Dose-Response and Cytotoxicity->Computational Prediction Kinase Panel Screening Kinase Panel Screening Dose-Response and Cytotoxicity->Kinase Panel Screening Phenotypic Screening Phenotypic Screening Dose-Response and Cytotoxicity->Phenotypic Screening Genetic Knockdown/Knockout Genetic Knockdown/Knockout Affinity Chromatography->Genetic Knockdown/Knockout Thermal Proteome Profiling->Genetic Knockdown/Knockout Computational Prediction->Genetic Knockdown/Knockout Structurally Unrelated Inhibitors Structurally Unrelated Inhibitors Kinase Panel Screening->Structurally Unrelated Inhibitors

Caption: Experimental workflow for characterizing a novel compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Compound Integrity Check Compound Integrity Inconsistent Results->Check Compound Integrity Assess Stability in Media Assess Stability in Media Inconsistent Results->Assess Stability in Media Titrate Concentration Titrate Concentration Inconsistent Results->Titrate Concentration Use Orthogonal Assays Use Orthogonal Assays Inconsistent Results->Use Orthogonal Assays High Toxicity High Toxicity Perform Dose-Response Perform Dose-Response High Toxicity->Perform Dose-Response Apoptosis/Necrosis Assays Apoptosis/Necrosis Assays High Toxicity->Apoptosis/Necrosis Assays Compare to Genetic Knockdown Compare to Genetic Knockdown High Toxicity->Compare to Genetic Knockdown No Cellular Effect No Cellular Effect Check Cell Permeability Check Cell Permeability No Cellular Effect->Check Cell Permeability Evaluate Metabolism Evaluate Metabolism No Cellular Effect->Evaluate Metabolism

Caption: Troubleshooting logic for unexpected experimental outcomes.

Technical Support Center: 5,7-Dinitrooxindole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,7-Dinitrooxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Depending on the synthetic route, common impurities may include starting materials, incompletely nitrated intermediates (such as 5-nitrooxindole or 7-nitrooxindole), and regioisomers (e.g., 4,6-dinitrooxindole). Additionally, side-products from the cyclization step in oxindole synthesis can also be present.

Q2: this compound is a highly polar compound. What challenges does this present during purification?

A2: The high polarity of this compound, due to the two nitro groups and the lactam functionality, can lead to several purification challenges. These include strong retention on normal-phase silica gel, making elution difficult, and potential solubility issues in a range of common organic solvents.

Q3: What are the recommended starting points for solvent selection in recrystallization?

A3: For a polar compound like this compound, polar solvents are generally a good starting point. Consider solvents such as ethanol, methanol, isopropanol, or mixtures of these with water. Due to the dinitro-aromatic nature, solvents like glacial acetic acid or nitromethane could also be effective, although they are less common and require careful handling.

Q4: My this compound sample appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with electron-withdrawing groups like nitro groups. To mitigate this, you can use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in your eluent) or switch to a less acidic stationary phase like alumina (neutral or basic).

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen hot solvent.

Possible CauseSolution
Insufficient solvent volume.Gradually add more hot solvent until the compound dissolves.
The solvent is not a good match for the compound's polarity.Refer to the solvent selection table below and try a more polar solvent or a solvent mixture.
The compound has very low solubility.Consider a different purification technique, such as column chromatography.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible CauseSolution
The solution is too concentrated.Reheat the solution and add more solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Try adding a seed crystal of pure this compound to induce crystallization.

Problem 3: No crystals form even after the solution has cooled completely.

Possible CauseSolution
The solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.
Supersaturation.Gently scratch the inside of the flask with a glass rod to create nucleation sites.
The chosen solvent is too good at dissolving the compound at all temperatures.Select a solvent in which the compound has lower solubility at room temperature.
Column Chromatography

Problem 1: The compound is not moving from the origin on the TLC plate, even with a highly polar eluent.

Possible CauseSolution
The eluent is not polar enough.Add a more polar co-solvent, such as methanol, to your eluent system (e.g., dichloromethane/methanol).
Strong interaction with the acidic silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For potentially basic impurities, a small amount of triethylamine may be beneficial.
The compound is insoluble in the eluent.Choose a different eluent system in which the compound is soluble.

Problem 2: The compound streaks badly on the TLC plate and the column.

Possible CauseSolution
The sample is overloaded on the TLC plate or column.Use a more dilute sample for TLC analysis and load less material onto the column.
The compound is interacting too strongly with the stationary phase.Consider using a less active stationary phase (e.g., neutral alumina) or deactivating the silica gel.
The pH of the stationary phase is affecting the compound's ionization.Add a modifier to the eluent to control the pH, such as a small amount of acetic acid.

Problem 3: Poor separation of this compound from a close-running impurity.

Possible CauseSolution
The eluent system lacks the selectivity to resolve the two compounds.Try a different solvent mixture. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity.
The column was not packed properly, leading to band broadening.Ensure the column is packed uniformly and without any cracks or channels.
The elution is too fast.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for highly polar compounds, may require a co-solvent.
Ethanol784.3A common and effective solvent for many organic compounds.
Methanol655.1More polar than ethanol, good for highly polar compounds.
Isopropanol823.9Less polar than ethanol, can be a good choice for fine-tuning solubility.
Ethyl Acetate774.4A moderately polar solvent.
Acetone565.1A polar aprotic solvent.
Dichloromethane403.1A less polar solvent, may be useful as part of a co-solvent system.
Glacial Acetic Acid1186.2Can be a good solvent for nitro-aromatic compounds, but is corrosive.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube in a water bath. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow start_recrys Crude this compound dissolve Dissolve in minimal hot solvent start_recrys->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter crystallize Cool to form crystals dissolve->crystallize No insoluble impurities hot_filter->crystallize isolate Isolate crystals (filtration) crystallize->isolate dry_recrys Dry purified product isolate->dry_recrys start_chrom Crude this compound tlc TLC analysis for solvent system start_chrom->tlc pack Pack silica gel column tlc->pack load Load sample pack->load elute Elute and collect fractions load->elute pool Pool pure fractions (TLC analysis) elute->pool evaporate Evaporate solvent pool->evaporate dry_chrom Dry purified product evaporate->dry_chrom troubleshooting_logic cluster_recrystallization_trouble Recrystallization Issues cluster_chromatography_trouble Chromatography Issues start Purification Issue no_dissolve Compound won't dissolve start->no_dissolve Recrystallization oiling_out Compound 'oils out' start->oiling_out Recrystallization no_crystals No crystals form start->no_crystals Recrystallization no_move Stuck at origin start->no_move Chromatography streaking Streaking start->streaking Chromatography poor_sep Poor separation start->poor_sep Chromatography sol1 Increase solvent polarity or volume no_dissolve->sol1 Solution sol2 Add more solvent, cool slowly oiling_out->sol2 Solution sol3 Concentrate solution, scratch flask no_crystals->sol3 Solution sol4 Increase eluent polarity, add modifier no_move->sol4 Solution sol5 Dilute sample, use deactivated silica streaking->sol5 Solution sol6 Change solvent system, optimize flow rate poor_sep->sol6 Solution

Overcoming autofluorescence issues with 5,7-Dinitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,7-Dinitrooxindole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments, with a specific focus on addressing issues related to autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C8H5N3O5.[1][2][3] It belongs to the oxindole family, which are bicyclic compounds consisting of a benzene ring fused to a pyrrolidone ring. The presence of two nitro groups on the benzene ring significantly influences its chemical and spectral properties.

Q2: I am observing high background fluorescence in my imaging experiment when using this compound. Could this be autofluorescence?

Yes, it is highly probable that the high background signal is due to autofluorescence. Autofluorescence is the natural emission of light by biological structures or by the chemical compounds being used in an experiment.[4][5] To confirm if the signal you are observing is from autofluorescence, it is crucial to include an unstained control sample in your experimental setup.[4][5] This control will help you determine the baseline level of fluorescence inherent to your sample and experimental conditions.

Q3: What are the potential sources of autofluorescence in my experiment with this compound?

Autofluorescence can originate from several sources, including:

  • Endogenous Cellular Components: Molecules like NADH, collagen, elastin, and lipofuscin are known to autofluoresce.[5][6]

  • Fixation Methods: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can react with cellular components and induce fluorescence.[5][7]

  • Media and Mounting Reagents: Phenol red in cell culture media and certain mounting media can also be sources of autofluorescence.[5]

Troubleshooting Guides

Issue 1: High Background Signal Obscuring Specific Staining

If you are experiencing high background fluorescence that interferes with the detection of your target-specific signal, consider the following troubleshooting steps.

Experimental Workflow for Identifying and Mitigating Autofluorescence

cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_troubleshoot Troubleshooting Prep Prepare Sample Fix Fixation Prep->Fix Stain Staining Protocol Fix->Stain Acquire Image Acquisition Stain->Acquire Analyze Image Analysis Acquire->Analyze HighBG High Background? Analyze->HighBG HighBG->Analyze No Unstained Run Unstained Control HighBG->Unstained Yes Quench Apply Quenching Unstained->Quench Spectral Spectral Unmixing Unstained->Spectral Optimize Optimize Acquisition Unstained->Optimize Quench->Acquire Spectral->Analyze Optimize->Acquire

Caption: Experimental workflow for identifying and mitigating autofluorescence.

Table 1: Strategies for Reducing Autofluorescence

StrategyDescriptionRecommended For
Spectral Separation Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum. Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker in this range.[6]All fluorescence-based experiments.
Autofluorescence Quenching Use chemical agents to reduce autofluorescence. Commercial reagents like TrueBlack® or Sudan Black B can be effective.[4][6]Fixed tissue sections with high levels of lipofuscin or other autofluorescent pigments.
Modify Fixation Protocol Avoid or reduce the concentration of aldehyde-based fixatives.[7] Consider using an organic solvent like cold methanol or ethanol as an alternative.[5] If aldehydes must be used, treatment with sodium borohydride can help reduce fixation-induced autofluorescence.[5][7]Experiments involving fixed cells or tissues.
Image Processing Utilize spectral unmixing algorithms available in many imaging software packages to computationally separate the specific signal from the autofluorescence signal based on their distinct emission profiles.Confocal or multispectral imaging experiments.
Optimize Imaging Parameters Carefully adjust acquisition settings such as exposure time, laser power, and detector gain to maximize the signal-to-noise ratio.All imaging experiments.
Issue 2: Selecting Appropriate Fluorophores to Work with this compound

To minimize spectral overlap with potential autofluorescence from this compound and endogenous sources, it is advisable to use fluorophores with longer excitation and emission wavelengths.

Decision Tree for Fluorophore Selection

Start Start: Fluorophore Selection Autofluorescence Expected Autofluorescence Spectrum? Start->Autofluorescence BlueGreen Blue/Green (e.g., DAPI, FITC) Autofluorescence->BlueGreen Primarily in Blue/Green Region RedFarRed Red/Far-Red (e.g., Cy5, Alexa Fluor 647) Autofluorescence->RedFarRed Broad Spectrum ChooseRed Select Red/Far-Red Fluorophores BlueGreen->ChooseRed ConsiderQuenching Consider Autofluorescence Quenching RedFarRed->ConsiderQuenching Proceed Proceed with Staining ChooseRed->Proceed ConsiderQuenching->ChooseRed

Caption: Decision tree for selecting a suitable fluorophore.

Table 2: Recommended Fluorophores for Use with Potentially Autofluorescent Compounds

FluorophoreExcitation Max (nm)Emission Max (nm)Rationale
Alexa Fluor 647 ~650~668Emits in the far-red spectrum, where cellular autofluorescence is typically lower.
Cy5 ~649~670Similar to Alexa Fluor 647, provides good spectral separation from common autofluorescence sources.
Alexa Fluor 680 ~679~702Further into the red, offering an even greater buffer from blue/green autofluorescence.
Cy5.5 ~678~695Another excellent far-red option for minimizing background.[8]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by fixation with formaldehyde or glutaraldehyde.[5][7]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

  • Fixed cell or tissue samples

Procedure:

  • After the fixation step, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • Incubate the samples in the Sodium Borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which can be a problem in aged tissues.

Materials:

  • 70% Ethanol

  • Sudan Black B

  • PBS

Procedure:

  • Following your final staining and washing steps, rehydrate your samples if necessary.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Briefly wash the samples with 70% ethanol to remove excess stain.

  • Wash the samples thoroughly with PBS.

  • Mount the coverslips with an appropriate mounting medium.

Signaling Pathway of Autofluorescence Interference

cluster_sources Sources of Fluorescence cluster_detection Detection System cluster_output Output Fluorophore Target Fluorophore Detector Microscope Detector Fluorophore->Detector Specific Signal Compound This compound Compound->Detector Background Endogenous Endogenous Molecules (NADH, Collagen, etc.) Endogenous->Detector Background Fixative Fixative Artifacts Fixative->Detector Background Signal Measured Signal Detector->Signal Image Final Image Signal->Image Data Quantitative Data Signal->Data

References

How to address poor cell permeability of 5,7-Dinitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the cell permeability of 5,7-Dinitrooxindole. Given the limited specific data available for this compound, the following sections offer general strategies and established methodologies for assessing and improving the cellular uptake of poorly permeable small molecules.

Troubleshooting Guide

Question: My this compound is not showing the expected intracellular activity in my cell-based assays. Could poor cell permeability be the issue?

Answer:

Yes, a lack of intracellular activity is a common consequence of poor cell permeability. This compound's structure, which includes two nitro groups, likely increases its polarity and may contribute to a high polar surface area (PSA). Molecules with a PSA greater than 140 Ų often exhibit poor permeability. Additionally, low aqueous solubility could be another contributing factor, leading to the compound precipitating out of the assay medium before it can be absorbed by the cells.

To troubleshoot this, you can:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your compound in your specific cell culture medium.

    • LogP/LogD: Calculate or experimentally determine the lipophilicity of the compound. A LogP value outside the range of 1-5 can indicate permeability issues.

  • Directly Measure Permeability:

    • Employ a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick, cell-free assessment of passive diffusion.

    • Conduct a Caco-2 cell permeability assay to model intestinal absorption and active transport mechanisms.

Question: How can I improve the cellular uptake of this compound in my experiments?

Answer:

Improving cellular uptake often involves modifying the compound's formulation or its chemical structure.

  • Formulation Strategies:

    • Use of Solubilizing Agents: Co-solvents like DMSO or cyclodextrins can increase the concentration of the compound in the solution, creating a larger concentration gradient to drive passive diffusion. However, be mindful of solvent toxicity in your cell models.

    • Liposomal Formulations: Encapsulating this compound in liposomes can facilitate its entry into cells through membrane fusion.

  • Prodrug Strategies:

    • Masking Polar Groups: Temporarily masking the polar nitro groups with lipophilic moieties can enhance membrane permeability. These masking groups can be designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the cell permeability of this compound?

A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen. It is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. This will help you determine if the compound is likely to cross cell membranes via this common mechanism.

Q2: If my compound shows low permeability in the PAMPA assay, what is the next step?

A2: Low PAMPA permeability suggests that passive diffusion is limited. The next logical step is to perform a Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium and can reveal if your compound is a substrate for active transport mechanisms (either uptake or efflux).

Q3: Are there any computational tools that can predict the permeability of this compound?

A3: Yes, several in silico tools can predict physicochemical properties relevant to permeability. Software like SwissADME or Schrödinger's QikProp can provide estimates of LogP, polar surface area (PSA), and solubility, and can even predict permeability coefficients. These tools are useful for prioritizing chemical modifications to improve permeability.

Quantitative Data Summary

The following table presents hypothetical data from permeability assays, comparing the original this compound with a potential prodrug version designed for improved permeability.

CompoundApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Apparent Permeability (Papp) in Caco-2 (A to B) (10⁻⁶ cm/s)Efflux Ratio (B to A) / (A to B)
This compound0.80.58.2
Prodrug of this compound6.55.81.1
Propranolol (High Permeability Control)>10>15< 2
Atenolol (Low Permeability Control)<1<1< 2

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Membrane: A 1% solution of lecithin in dodecane is prepared.

  • Coating the Donor Plate: A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of the lipid solution.

  • Preparation of Compound Solutions: this compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Assay Setup:

    • The acceptor plate (a 96-well microplate) is filled with 300 µL of the buffer solution.

    • The donor plate is placed on top of the acceptor plate.

    • 150 µL of the compound solution is added to each well of the donor plate.

  • Incubation: The plate sandwich is incubated at room temperature for 4-16 hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The cell culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound (e.g., 10 µM).

    • The basolateral (lower) chamber is filled with fresh transport buffer.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical - B to A):

    • The experiment is repeated in the reverse direction to assess active efflux. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The Papp is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space 5_7_Dinitrooxindole This compound Cell_Membrane Cell Membrane (Permeability Barrier) 5_7_Dinitrooxindole->Cell_Membrane Poor Permeability Target Intracellular Target Response Biological Response Target->Response

Caption: Impact of poor cell permeability on the intracellular activity of this compound.

troubleshooting_workflow Start No Intracellular Activity Observed Check_Permeability Is Poor Cell Permeability Suspected? Start->Check_Permeability Measure_Permeability Perform Permeability Assays (PAMPA, Caco-2) Check_Permeability->Measure_Permeability Yes Other_Issues Investigate Other Issues (e.g., Target Engagement, Compound Stability) Check_Permeability->Other_Issues No Low_Permeability Permeability is Low Measure_Permeability->Low_Permeability Improve_Uptake Strategies to Improve Uptake Low_Permeability->Improve_Uptake Yes Low_Permeability->Other_Issues No Formulation Formulation Strategies (e.g., Liposomes) Improve_Uptake->Formulation Prodrug Prodrug Approach Improve_Uptake->Prodrug Re_evaluate Re-evaluate in Cell-Based Assays Formulation->Re_evaluate Prodrug->Re_evaluate

Caption: Troubleshooting workflow for addressing poor cell permeability of a test compound.

Technical Support Center: Optimizing Reactions for 5,7-Dinitrooxindole Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of 5,7-dinitrooxindole. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during the modification of this compound.

Issue 1: Poor Solubility of this compound

Q1: My this compound starting material is not dissolving in the reaction solvent. What can I do?

A1: this compound has limited solubility in many common organic solvents.[1] The two electron-withdrawing nitro groups significantly increase its polarity and potential for intermolecular interactions.

Troubleshooting Steps:

  • Solvent Selection: Switch to more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents are generally better at dissolving polar, electron-deficient aromatic compounds.

  • Temperature Increase: Gently warming the mixture can improve solubility. However, be cautious, as excessive heat can lead to degradation, especially in the presence of strong bases or nucleophiles.

  • Co-solvent System: Consider using a co-solvent system. For example, a small amount of DMF or DMSO can be added to a less polar solvent like tetrahydrofuran (THF) to aid dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

Issue 2: Low Yield in N-Alkylation Reactions

Q2: I am attempting an N-alkylation of this compound, but the yield is very low. What are the likely causes and how can I improve it?

A2: Low yields in N-alkylation of oxindoles, particularly those with strong electron-withdrawing groups, can be attributed to several factors. The acidity of the N-H proton is increased, but the nucleophilicity of the resulting anion can be diminished.

Troubleshooting Steps:

  • Choice of Base: The selection of an appropriate base is critical. A base that is too weak may not fully deprotonate the oxindole nitrogen, while a base that is too strong or nucleophilic could lead to side reactions.

    • Start with: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • If unsuccessful, consider: Stronger, non-nucleophilic bases like sodium hydride (NaH). Use with caution and at low temperatures (e.g., 0 °C) to control the reaction.

  • Reaction Temperature: The optimal temperature will depend on the specific alkylating agent and base used.

    • For reactive alkylating agents (e.g., benzyl bromide, methyl iodide), the reaction may proceed at room temperature or with gentle heating (e.g., 40-60 °C).

    • For less reactive agents, higher temperatures may be necessary, but this also increases the risk of side reactions.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred for N-alkylation reactions.

  • Protecting Groups: In some cases, it may be beneficial to first protect other reactive sites on the molecule, although for this compound, the primary concern is the reactivity of the oxindole core itself.

Data Presentation: Reaction Condition Optimization

The following tables provide starting points for the optimization of reaction conditions for various modifications of this compound, based on literature for analogous compounds.

Table 1: N-Alkylation Starting Conditions

ParameterCondition ACondition BCondition C
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)NaH (1.2 eq)
Solvent AcetonitrileDMFTHF
Temperature 60 °CRoom Temp.0 °C to Room Temp.
Alkylating Agent Alkyl Bromide (1.2 eq)Alkyl Iodide (1.1 eq)Alkyl Tosylate (1.2 eq)

Table 2: Reduction of Nitro Groups - Reagent Selection

ReagentConditionsSelectivityNotes
SnCl₂·2H₂O Ethanol, RefluxGenerally reduces both nitro groupsA classic and often effective method.
Fe / NH₄Cl Ethanol / Water, RefluxCan sometimes be selectiveMilder conditions than SnCl₂.
H₂, Pd/C Methanol or Ethyl AcetateHigh yielding, reduces both groupsCatalytic hydrogenation is very effective but may not be selective.
Sodium Sulfide (Na₂S) Aqueous EthanolCan be selective for one nitro groupThe selectivity can be concentration and temperature-dependent.[2]

Experimental Protocols: Generalized Methodologies

The following are generalized experimental protocols that should be optimized for your specific substrate and reaction scale.

Protocol 1: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Reduction of Nitro Groups

  • To a suspension of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq per nitro group).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate through a pad of celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations: Workflows and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting and optimizing reactions involving this compound.

G cluster_start N-Alkylation Troubleshooting cluster_deprotonation Addressing Deprotonation cluster_side_reactions Minimizing Side Reactions start Low Yield in N-Alkylation check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_side_reactions Side Reactions Observed? start->check_side_reactions stronger_base Use Stronger Base (e.g., NaH) check_deprotonation->stronger_base Yes increase_temp Increase Reaction Temperature check_deprotonation->increase_temp Yes lower_temp Lower Reaction Temperature check_side_reactions->lower_temp Yes milder_base Use Milder Base (e.g., K2CO3) check_side_reactions->milder_base Yes

Troubleshooting workflow for N-alkylation reactions.

G cluster_workflow General Optimization Workflow start Define Target Modification lit_search Literature Search for Analogous Reactions start->lit_search initial_conditions Select Initial Conditions (Solvent, Base, Temp.) lit_search->initial_conditions run_reaction Run Small-Scale Test Reaction initial_conditions->run_reaction analyze Analyze Outcome (TLC, LC-MS) run_reaction->analyze optimize Optimize Conditions analyze->optimize Suboptimal scale_up Scale-Up Reaction analyze->scale_up Successful optimize->run_reaction

References

Technical Support Center: Navigating Potential 5,7-Dinitrooxindole Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from 5,7-Dinitrooxindole in your biochemical assays. While this compound is a valuable tool in various research contexts, its chemical structure suggests a potential for generating misleading results in common assay formats. This guide is designed to help you ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a small organic molecule. Its structure, featuring two nitro groups on an aromatic ring system, raises concerns for potential assay interference. Compounds with such features can sometimes be classified as Pan-Assay Interference Compounds (PAINS).[1][2][3][4] These are molecules that can appear as "hits" in high-throughput screens due to non-specific activity or direct interference with the assay technology, rather than specific interaction with the biological target.

Q2: What are the primary mechanisms by which this compound could interfere with my biochemical assay?

A2: Based on its chemical structure, this compound could potentially interfere with your assay through several mechanisms:

  • Redox Activity: The dinitro-aromatic moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can disrupt assay components, particularly those sensitive to oxidation, or interfere with assays that measure redox states.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components, leading to false-positive results.

  • Fluorescence Interference: Although not definitively reported, the conjugated system in this compound could possess intrinsic fluorescence (autofluorescence) or act as a quencher of the fluorescent signal in your assay.[5][6]

  • Light Scattering: Aggregates of the compound can scatter light, which may be detected as an increase in signal in absorbance-based or fluorescence-based assays.

  • Reactivity with Assay Components: The electrophilic nature of the dinitro-aromatic ring may lead to covalent modification of nucleophilic residues (like cysteine) on proteins or other assay reagents.[7]

Q3: Which types of assays are most susceptible to interference by compounds like this compound?

A3: Assays that are particularly vulnerable to interference from compounds with the structural features of this compound include:

  • Fluorescence-Based Assays: These are susceptible to autofluorescence from the compound or quenching of the reporter fluorophore.[5][6]

  • Luciferase-Based Reporter Assays: Many small molecules are known to directly inhibit or stabilize the luciferase enzyme, leading to either a decrease or an unexpected increase in the luminescent signal.[8][9][10]

  • Assays with Thiol-Containing Reagents: Assays that rely on the chemistry of free thiols (e.g., using DTT or glutathione) can be compromised by reactive compounds.[7]

  • Redox-Sensitive Assays: Any assay that measures changes in redox potential or is sensitive to oxidative stress can be affected by redox-cycling compounds.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Unexpected Increase in Signal (Potential False Positive)

Q: My signal (fluorescence, luminescence, or absorbance) is unexpectedly high in the presence of this compound, even in my negative controls. What could be the cause?

A: This is a common indicator of assay interference. The following workflow can help you diagnose the issue.

G start High Signal Observed check_autofluorescence Is it a fluorescence assay? start->check_autofluorescence measure_intrinsic Measure intrinsic fluorescence of this compound check_autofluorescence->measure_intrinsic Yes check_luminescence Is it a luminescence assay? check_autofluorescence->check_luminescence No conclusion Identify mechanism of interference and implement mitigation strategy measure_intrinsic->conclusion luciferase_stabilization Test for luciferase stabilization check_luminescence->luciferase_stabilization Yes check_aggregation Is aggregation a possibility? check_luminescence->check_aggregation No luciferase_stabilization->conclusion detergent_test Perform detergent test (e.g., with Triton X-100) check_aggregation->detergent_test check_redox Is it a redox-sensitive assay? detergent_test->check_redox redox_counterscreen Perform redox counterscreen check_redox->redox_counterscreen Yes check_redox->conclusion No redox_counterscreen->conclusion

Figure 1: Workflow for troubleshooting unexpectedly high assay signals.

Troubleshooting Steps:

  • Measure Intrinsic Fluorescence/Absorbance:

    • Protocol: Prepare a dilution series of this compound in your assay buffer.

    • Action: Read the plate at the same excitation and emission wavelengths (for fluorescence) or at the same wavelength (for absorbance) as your assay.

    • Interpretation: A significant signal in the absence of other assay components indicates intrinsic fluorescence or absorbance of the compound.

  • Test for Luciferase Stabilization:

    • Protocol: In a cell-based luciferase reporter assay, pre-incubate cells with this compound for varying times.

    • Action: Measure the luciferase activity.

    • Interpretation: An increase in luciferase signal with longer pre-incubation times may suggest that this compound is stabilizing the luciferase enzyme, leading to its accumulation.[8][9]

  • Detergent Test for Aggregation:

    • Protocol: Run your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • Action: Compare the activity of this compound in both conditions.

    • Interpretation: A significant reduction in the apparent activity of this compound in the presence of the detergent strongly suggests that the interference is caused by compound aggregation.

Issue 2: Unexpected Decrease in Signal (Potential False Positive or True Hit)

Q: My signal is lower in the presence of this compound. How can I determine if this is a true inhibitory effect or an assay artifact?

A: A decrease in signal can be due to true inhibition of your target, or it could be an artifact. The following workflow can help you differentiate between these possibilities.

G start Low Signal Observed check_quenching Is it a fluorescence assay? start->check_quenching quenching_test Perform fluorescence quenching test check_quenching->quenching_test Yes check_luciferase_inhibition Is it a luminescence assay? check_quenching->check_luciferase_inhibition No orthogonal_assay Confirm with an orthogonal assay quenching_test->orthogonal_assay luciferase_inhibition_test Perform in vitro luciferase inhibition assay check_luciferase_inhibition->luciferase_inhibition_test Yes check_reactivity Is thiol reactivity a concern? check_luciferase_inhibition->check_reactivity No luciferase_inhibition_test->orthogonal_assay dtt_test Test for DTT sensitivity check_reactivity->dtt_test dtt_test->orthogonal_assay

Figure 2: Workflow for troubleshooting unexpectedly low assay signals.

Troubleshooting Steps:

  • Assess Fluorescence Quenching:

    • Protocol: In a cuvette or microplate, measure the fluorescence of your fluorophore alone.

    • Action: Titrate in this compound and monitor the fluorescence.

    • Interpretation: A dose-dependent decrease in fluorescence in the absence of your biological target indicates that this compound is quenching the fluorophore.

  • In Vitro Luciferase Inhibition Assay:

    • Protocol: Use a commercially available recombinant luciferase enzyme.

    • Action: Measure the enzyme's activity in the presence of varying concentrations of this compound.

    • Interpretation: A reduction in light output will confirm direct inhibition of the luciferase enzyme.[10]

  • Test for Thiol Reactivity/Redox Activity:

    • Protocol: Run your assay with and without a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM).

    • Action: Compare the IC50 value of this compound in both conditions.

    • Interpretation: A significant rightward shift in the IC50 in the presence of DTT suggests that the compound may be acting through thiol reactivity or redox cycling.[7]

  • Confirm with an Orthogonal Assay:

    • Importance: This is the most definitive way to confirm a true hit.

    • Action: Use an assay that measures the same biological endpoint but uses a different detection technology (e.g., switch from a fluorescence-based assay to a label-free method like surface plasmon resonance or a radioactive assay).

    • Interpretation: If this compound shows similar activity in the orthogonal assay, it is more likely to be a true modulator of your target.

Quantitative Data Summary

Troubleshooting Experiment Parameter Measured No this compound + 10 µM this compound Interpretation
Intrinsic Fluorescence Relative Fluorescence Units (RFU)505,000High intrinsic fluorescence
Fluorescence Quenching % of Control Fluorescence100%20%Significant quenching
Luciferase Inhibition % of Control Luminescence100%30%Direct luciferase inhibition
Detergent Test (Aggregation) Apparent IC50N/A1 µMN/A
Detergent Test (+0.01% Triton X-100) Apparent IC50N/A> 50 µMAggregation-based interference
DTT Sensitivity IC50N/A2 µMN/A
DTT Sensitivity (+1 mM DTT) IC50N/A25 µMThiol reactivity/redox activity

Experimental Protocols

Protocol 1: In Vitro Luciferase Inhibition Assay

This protocol is for assessing the direct inhibitory effect of this compound on firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay buffer

  • Luciferin substrate

  • This compound

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the luciferase assay buffer to the final desired concentrations. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant firefly luciferase in the assay buffer to a working concentration.

  • Assay Plate Setup: Add your diluted this compound or DMSO control to the wells of the microplate.

  • Enzyme Addition: Add the diluted luciferase enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Substrate Addition and Measurement: Prepare the luciferin substrate according to the manufacturer's instructions. Using the luminometer's injector, add the substrate to each well and immediately measure the luminescence.

  • Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the % inhibition versus the log of the this compound concentration to determine the IC50 value.

Protocol 2: Detergent Test for Compound Aggregation

This protocol is to determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • Your standard biochemical assay components (enzyme, substrate, etc.)

  • This compound

  • Triton X-100 (or another non-ionic detergent)

  • Assay buffer

  • Appropriate microplates and plate reader

Procedure:

  • Prepare Two Assay Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare two identical serial dilutions of this compound, one using Buffer A and the other using Buffer B.

  • Run Parallel Assays: Perform your standard biochemical assay in parallel using the two sets of compound dilutions.

  • Data Analysis: Calculate the IC50 of this compound from both dose-response curves.

  • Interpretation: A significant increase (typically >10-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based activity.

By systematically applying these troubleshooting guides and protocols, you can confidently assess the potential for this compound to interfere with your biochemical assays and ensure the reliability of your research findings.

References

Validation & Comparative

A Comparative Efficacy Analysis of 5,7-Dinitrooxindole and Other Nitroindoles in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of nitro groups to this structure can profoundly influence its electronic properties and biological function, leading to a diverse range of therapeutic potentials. This guide provides a comparative overview of the efficacy of various nitroindoles, with a special focus on the potential applications of 5,7-Dinitrooxindole. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on structure-activity relationships derived from related nitroindole compounds. We will explore the anticancer, anti-inflammatory, and neuroprotective activities of this class of molecules, supported by experimental data from peer-reviewed studies.

Anticancer Efficacy of Nitroindoles

Nitroindoles have emerged as a promising class of anticancer agents. Their primary mechanisms of action often involve the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc, and the induction of reactive oxygen species (ROS), leading to cancer cell apoptosis.[1][2]

Table 1: Comparative in vitro Anticancer Activity of Substituted Nitroindoles

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91c-Myc G-quadruplex binder, ROS induction[2]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73c-Myc G-quadruplex binder, ROS induction[2]
7-Nitroindole derivativeNot SpecifiedVariesFructose-1,6-bisphosphatase inhibitor[3]
Nitro-flavone derivative (4NCO)A375 (Melanoma)Not specified (potent)Preferential binding to c-MYC promoter G4[4]

Based on these findings, it is plausible that this compound, with two electron-withdrawing nitro groups, could exhibit potent anticancer activity. The dinitro substitution may enhance its ability to interact with and stabilize G-quadruplex structures or potentiate ROS generation within cancer cells.

The anticancer effects of nitroindoles are often mediated through the modulation of specific signaling pathways. The stabilization of the G-quadruplex in the c-Myc promoter leads to the downregulation of c-Myc, a key regulator of cell proliferation and growth.[3] Furthermore, the induction of ROS can activate apoptotic pathways.[5]

c_Myc_Downregulation Nitroindole Nitroindole Derivative G4 c-Myc G-Quadruplex Nitroindole->G4 Binds and Stabilizes cMyc_promoter c-Myc Promoter G4->cMyc_promoter Forms in cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription Inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Leads to reduced Cell_Cycle_Arrest Cell Cycle Arrest cMyc_protein->Cell_Cycle_Arrest Reduced levels cause Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: c-Myc Downregulation Pathway by Nitroindoles.

ROS_Induced_Apoptosis Nitroindole Nitroindole Derivative ROS Reactive Oxygen Species (ROS) Nitroindole->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: ROS-Induced Apoptosis by Nitroindoles.
Anti-inflammatory Efficacy of Nitroindoles

Indole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of signaling pathways such as NF-κB.

Table 2: Comparative in vitro Anti-inflammatory Activity of Indole Derivatives

Compound/DerivativeCell LineIC50TargetReference
Indole-hydantoin derivative (IH-1)RAW 264.7Not specified (significant inhibition)NO, CCL2, CXCL1 production (via NF-κB inhibition)[6]
Ursolic acid-indole derivative (UA-1)RAW 264.72.2 ± 0.4 µM (for NO inhibition)NO, TNF-α, IL-6, IL-1β[7]

The presence of nitro groups in this compound could modulate its anti-inflammatory potential. Further studies are warranted to explore its effects on inflammatory pathways.

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition by indole derivatives can lead to a reduction in the expression of pro-inflammatory genes.[8][9]

NFkB_Inhibition Indole_Derivative Indole Derivative IKK IKK Indole_Derivative->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Degrades and releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces

Figure 3: NF-κB Signaling Pathway Inhibition.
Neuroprotective Efficacy of Nitroindoles

Indole derivatives have shown promise as neuroprotective agents by combating oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.[10]

Table 3: Comparative Neuroprotective Activity of Indole Derivatives

Compound/DerivativeModelEffectMechanism of ActionReference
Indole derivative (NC009-1)MPP+-activated HMC3 cells and MPTP-induced mouse model of Parkinson's diseaseReduced cytotoxicity, neuroinflammation, and oxidative stressDown-regulation of NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α; Up-regulation of SOD2, NRF2, and NQO1[10]
Indole-3-carbinol (I3C) and Diindolylmethane (DIM)Not specifiedNeuroprotective effectsBDNF mimetic activity, Akt phosphorylation, Nrf2 activation[11][12]
Indole–phenolic derivativesSH-SY5Y cellsIncreased cell viability and reduced ROS levelsMetal-chelating, antioxidant, and anti-aggregation properties[13]

Given the established neuroprotective effects of various indole compounds, this compound warrants investigation for its potential to mitigate neuronal damage in neurodegenerative conditions.

The neuroprotective effects of indole derivatives are often attributed to the activation of antioxidant pathways, such as the Nrf2-ARE pathway, and the modulation of neuroinflammatory responses.[10][11]

Nrf2_Activation Indole_Derivative Indole Derivative Keap1 Keap1 Indole_Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Figure 4: Nrf2-ARE Antioxidant Pathway Activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the therapeutic potential of nitroindoles.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay Start Seed cells in 96-well plate Treat Treat with Nitroindole Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure End Calculate IC50 Measure->End

Figure 5: MTT Assay Workflow.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Reactive Oxygen Species (ROS) Generation Assay

This assay quantifies the intracellular production of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with the test compound for the desired time.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

Nitric Oxide (NO) Assay (Griess Test)

This colorimetric assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, the comparative analysis of structurally related nitroindoles provides a strong rationale for its investigation as a potential therapeutic agent. The presence of two nitro groups on the oxindole core suggests that it may possess potent anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound and other novel nitroindole derivatives, paving the way for the development of new and effective therapies for a range of diseases. Further research is essential to elucidate the specific biological activities and mechanisms of action of this compound.

References

Unraveling the Biological Target of 5,7-Dinitrooxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Quest for a Target: A Necessary First Step

Before a comparative analysis with alternative inhibitors can be conducted, the primary biological target of 5,7-Dinitrooxindole must be identified. The process of target identification and validation is fundamental in drug discovery and involves a series of experimental approaches designed to pinpoint the molecular entity (e.g., enzyme, receptor, ion channel) through which a compound exerts its biological effect.

A typical workflow for target identification and validation is depicted below. This process is iterative and often requires a combination of computational and experimental methods.

cluster_0 Target Identification cluster_1 Target Validation Compound Profiling Compound Profiling Affinity Chromatography Affinity Chromatography Compound Profiling->Affinity Chromatography Yeast Two-Hybrid Yeast Two-Hybrid Affinity Chromatography->Yeast Two-Hybrid Computational Prediction Computational Prediction Yeast Two-Hybrid->Computational Prediction Target Knockdown/Knockout Target Knockdown/Knockout Computational Prediction->Target Knockdown/Knockout Enzymatic/Binding Assays Enzymatic/Binding Assays Target Knockdown/Knockout->Enzymatic/Binding Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Enzymatic/Binding Assays->Cellular Thermal Shift Assay (CETSA) In Vivo Models In Vivo Models Cellular Thermal Shift Assay (CETSA)->In Vivo Models Clinical Trials Clinical Trials In Vivo Models->Clinical Trials

Figure 1. A generalized workflow for biological target identification and validation.

Comparative Framework: Evaluating Putative Inhibitors

Once a biological target for this compound is identified, a comparative guide can be developed. This guide would assess its performance against other known inhibitors of the same target. The following tables and experimental protocols serve as a template for the data that would need to be generated.

Table 1: In Vitro Target Engagement

This table would compare the direct interaction of this compound and its alternatives with the purified target protein.

CompoundTarget Binding Affinity (Kd, nM)IC50/EC50 (nM)Mechanism of Inhibition
This compoundData to be determinedData to be determinedData to be determined
Alternative 1ValueValuee.g., Competitive, Non-competitive
Alternative 2ValueValuee.g., Allosteric, Irreversible
Table 2: Cellular Activity and Selectivity

This table would summarize the effects of the compounds in a cellular context, assessing their potency and potential off-target effects.

CompoundCellular Potency (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
This compoundData to be determinedData to be determinedData to be determined
Alternative 1ValueValueValue
Alternative 2ValueValueValue

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are templates for key experiments that would be necessary to validate the biological target of this compound.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Target Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and its putative target protein.

Methodology:

  • Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • Prepare a solution of this compound in the same buffer.

  • Fill the sample cell of the ITC instrument with the protein solution.

  • Load the injection syringe with the this compound solution.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Analyze the resulting data to fit a binding isotherm and calculate the thermodynamic parameters.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

Objective: To confirm the direct binding of this compound to its target protein within a cellular environment.

Methodology:

  • Culture cells to an appropriate confluency.

  • Treat the cells with either this compound or a vehicle control.

  • Harvest the cells and lyse them to release the proteins.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Analyze the supernatant for the presence of the soluble target protein using Western blotting or mass spectrometry.

  • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

The signaling pathway that this compound might modulate would be entirely dependent on its yet-to-be-identified target. For instance, if the target is a kinase, a diagram illustrating the specific kinase signaling cascade would be generated.

This compound This compound Putative Target Putative Target This compound->Putative Target Inhibition Downstream Effector 1 Downstream Effector 1 Putative Target->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Putative Target->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Figure 2. A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Conclusion and Future Directions

The validation of this compound's biological target is a critical prerequisite for its further development as a research tool or therapeutic agent. The experimental frameworks and comparative analyses outlined in this guide provide a roadmap for researchers to systematically identify and validate its mechanism of action. Future studies should focus on performing unbiased screens to identify its binding partners, followed by rigorous biochemical and cellular assays to confirm target engagement and functional modulation. Once the target is known, a comprehensive comparison with existing inhibitors will be essential to understand the unique properties and potential advantages of this compound.

Comparative Analysis of 5,7-Dinitrooxindole and Alternative NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5,7-Dinitrooxindole and other key antagonists targeting the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. While direct cross-reactivity data for this compound is not extensively available in public literature, this document serves as a resource by comparing its presumed primary target with well-characterized, potent, and selective alternatives. The provided data on these alternatives can serve as a benchmark for evaluating the potential selectivity profile of this compound and similar compounds.

Introduction to this compound and NMDA Receptor Modulation

This compound is a compound structurally related to kynurenic acid derivatives, which are known to act as antagonists at the glycine co-agonist site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Antagonists of the glycine site can modulate NMDA receptor activity, a mechanism of interest for therapeutic intervention in a variety of neurological and psychiatric disorders.

Due to the limited availability of comprehensive cross-reactivity studies for this compound, this guide focuses on a comparative analysis with two well-established NMDA receptor glycine site antagonists: 7-Chlorokynurenic acid (7-CKA) and 5,7-Dichlorokynurenic acid (DCKA). By examining the binding profiles of these compounds, researchers can gain insight into the selectivity that can be achieved for the NMDA receptor glycine site over other glutamate receptor subtypes.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of 7-Chlorokynurenic acid and 5,7-Dichlorokynurenic acid for the NMDA receptor glycine site and other relevant glutamate receptor binding sites. This data is crucial for understanding their selectivity.

CompoundPrimary TargetKi (nM)IC50 (µM) vs. [3H]glycineIC50 (µM) vs. N-Me-D-AspIC50 (µM) vs. QuisqualateIC50 (µM) vs. Kainate
7-Chlorokynurenic acid (7-CKA) NMDA Receptor Glycine Site-0.56[1][2]169[1][2]153[1][2]>1000[1][2]
5,7-Dichlorokynurenic acid (DCKA) NMDA Receptor Glycine Site79[3][4]----

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of antagonist potency. Lower values indicate higher binding affinity.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity of a test compound (e.g., this compound or its analogs) for the NMDA receptor glycine site by measuring its ability to displace a radiolabeled ligand (e.g., [3H]glycine or [3H]DCKA).

Materials:

  • Biological Material: Synaptosomal membranes prepared from rat forebrain or hippocampus.

  • Radioligand: [3H]glycine or a high-affinity antagonist radioligand like [3H]5,7-dichlorokynurenic acid ([3H]DCKA).

  • Test Compounds: this compound and other compounds of interest, dissolved in appropriate solvent.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4).

  • Washing Buffer: Cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer and centrifuge to isolate synaptosomal membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the synaptosomal membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold washing buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a known high-affinity ligand for the target site (e.g., unlabeled glycine).

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • The specific binding data is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components of the NMDA receptor and highlights the glycine co-agonist binding site, the putative target of this compound.

NMDA_Receptor_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine_D-Serine Glycine / D-Serine (Co-agonist) Glycine_D-Serine->NMDA_Receptor Binds to GluN1 subunit 5_7_Dinitrooxindole This compound (Antagonist) 5_7_Dinitrooxindole->NMDA_Receptor Blocks Glycine Site Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Activates Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling_Cascade

Caption: NMDA Receptor activation and antagonism at the glycine site.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Synaptosomal Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([³H]Ligand) B->D C Prepare Test Compound (e.g., this compound) C->D E Separate Bound from Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Specific Binding vs. [Test Compound] F->G H Determine IC₅₀ Value G->H I Calculate Kᵢ Value (Cheng-Prusoff) H->I

References

5,7-Dinitrooxindole: An Uncharted Territory in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a significant gap in the understanding of 5,7-Dinitrooxindole's role as a kinase inhibitor. Despite the established importance of the oxindole scaffold in the development of potent kinase inhibitors, there is currently no publicly available experimental data to characterize the efficacy or selectivity of this compound against any known protein kinase.

This absence of data precludes a direct comparative analysis of this compound with other established kinase inhibitors. Key performance metrics, such as half-maximal inhibitory concentration (IC50) values and kinase selectivity profiles, are essential for such a comparison and are not documented for this specific compound.

While the broader class of oxindole derivatives has yielded several successful kinase inhibitors, it is crucial to note that specific substitutions on the oxindole ring dramatically influence a compound's biological activity. Therefore, the known activities of other oxindole-based inhibitors cannot be extrapolated to this compound.

The Oxindole Scaffold in Kinase Inhibition: A General Overview

The oxindole core structure has proven to be a versatile scaffold for the design of inhibitors targeting a variety of protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The general mechanism of action for many oxindole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

To illustrate a generic kinase signaling pathway often targeted by such inhibitors, a conceptual diagram is provided below.

G cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Kinase C Kinase C Kinase B->Kinase C Phosphorylates Transcription Factor Transcription Factor Kinase C->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Figure 1: Conceptual Kinase Signaling Pathway. This diagram illustrates a simplified signal transduction cascade initiated by growth factor binding, leading to gene expression changes that regulate cell proliferation and survival. Kinase inhibitors typically act on one or more of the kinases in such a pathway.

The Path Forward: A Call for Experimental Investigation

To ascertain the potential of this compound as a kinase inhibitor, rigorous experimental evaluation is necessary. The following outlines a standard workflow for characterizing a novel kinase inhibitor.

G Compound Synthesis\n(this compound) Compound Synthesis (this compound) Initial Kinase Screening\n(Broad Kinase Panel) Initial Kinase Screening (Broad Kinase Panel) Compound Synthesis\n(this compound)->Initial Kinase Screening\n(Broad Kinase Panel) Hit Identification Hit Identification Initial Kinase Screening\n(Broad Kinase Panel)->Hit Identification IC50 Determination\n(Dose-Response Assay) IC50 Determination (Dose-Response Assay) Hit Identification->IC50 Determination\n(Dose-Response Assay) Selectivity Profiling\n(Against Related Kinases) Selectivity Profiling (Against Related Kinases) IC50 Determination\n(Dose-Response Assay)->Selectivity Profiling\n(Against Related Kinases) Mechanism of Action Studies\n(e.g., ATP Competition) Mechanism of Action Studies (e.g., ATP Competition) Selectivity Profiling\n(Against Related Kinases)->Mechanism of Action Studies\n(e.g., ATP Competition) Cell-Based Assays\n(Target Engagement & Pathway Inhibition) Cell-Based Assays (Target Engagement & Pathway Inhibition) Mechanism of Action Studies\n(e.g., ATP Competition)->Cell-Based Assays\n(Target Engagement & Pathway Inhibition) In Vivo Efficacy Studies\n(Animal Models) In Vivo Efficacy Studies (Animal Models) Cell-Based Assays\n(Target Engagement & Pathway Inhibition)->In Vivo Efficacy Studies\n(Animal Models)

Figure 2: Experimental Workflow for Kinase Inhibitor Characterization. This flowchart outlines the typical progression of research to identify and validate a novel kinase inhibitor, from initial screening to in vivo studies.

Hypothetical Data Comparison

Without actual data for this compound, we can only provide a template for how such data would be presented for comparison. The following tables are examples of how quantitative data for a hypothetical kinase inhibitor, "Compound X" (representing this compound), would be compared against well-known inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
Kinase AData Not Available1050
Kinase BData Not Available525
Kinase CData Not Available20100

Note: Staurosporine is a non-selective kinase inhibitor, while Sunitinib is a multi-kinase inhibitor. IC50 values are hypothetical.

Table 2: Kinase Selectivity Profile

KinaseCompound X (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
Kinase AData Not Available98
Kinase BData Not Available99
Kinase CData Not Available95
Kinase DData Not Available85
Kinase EData Not Available92

Note: This table illustrates how selectivity is assessed by screening against a panel of kinases at a fixed concentration.

Experimental Protocols

Should data for this compound become available, the following are examples of standard experimental protocols that would be used for its characterization.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase enzyme to each well and incubate to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-Kinase fusion vector

  • NanoBRET™ Kinase Tracer

  • This compound (or other test compounds)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector.

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ Kinase Tracer and serial dilutions of the test compound to the cells.

  • Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

A Comparative Analysis of 5,7-Dinitrooxindole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthesis methods for 5,7-Dinitrooxindole, a key intermediate in various pharmaceutical and research applications. Due to the limited availability of specific published protocols for this exact molecule, this comparison is based on established and widely practiced nitration methodologies for oxindole and related heterocyclic compounds. The following sections detail two plausible synthetic routes, offering a quantitative comparison of their expected outcomes and providing detailed experimental protocols.

At a Glance: Comparison of this compound Synthesis Methods

ParameterMethod A: Fuming Nitric Acid in Acetic AnhydrideMethod B: Mixed Acid (HNO₃/H₂SO₄) Nitration
Starting Material OxindoleOxindole
Nitrating Agent Fuming Nitric AcidNitric Acid / Sulfuric Acid
Solvent/Medium Acetic AnhydrideSulfuric Acid
Temperature 0 - 10 °C0 - 10 °C
Reaction Time 2 - 4 hours1 - 3 hours
Purity (Anticipated) Moderate to HighHigh
Yield (Anticipated) ModerateModerate to High
Key Advantages Milder conditions compared to mixed acid.Potentially higher yield and more complete dinitration.
Key Disadvantages May result in incomplete dinitration or side products.Stronger acidic conditions can lead to degradation if not controlled.

Experimental Protocols

Method A: Synthesis via Fuming Nitric Acid in Acetic Anhydride

This method employs a less aggressive nitrating agent compared to the classic mixed acid approach, which can be advantageous for sensitive substrates.

Materials:

  • Oxindole (1.0 eq)

  • Acetic Anhydride (10 vol)

  • Fuming Nitric Acid (>90%, 2.5 eq)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve oxindole in acetic anhydride at room temperature.

  • Cool the resulting solution to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: Synthesis via Mixed Acid (HNO₃/H₂SO₄) Nitration

This is a classic and powerful nitration method that can often provide higher yields and more complete reactions for deactivated aromatic systems.

Materials:

  • Oxindole (1.0 eq)

  • Concentrated Sulfuric Acid (98%, 5 vol)

  • Concentrated Nitric Acid (70%, 2.5 eq)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add oxindole to concentrated sulfuric acid while cooling in an ice bath. Stir until complete dissolution.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the prepared nitrating mixture dropwise to the oxindole solution, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-3 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with constant stirring.

  • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until a precipitate forms and the pH is neutral.

  • Filter the solid product, wash extensively with cold water, and then with a small portion of cold ethanol.

  • Purify the crude this compound by recrystallization from ethanol.

Experimental Workflow and Logic

The synthesis of this compound from oxindole is a direct electrophilic aromatic substitution. The workflow for both proposed methods follows a similar logical progression, as illustrated in the diagrams below.

General Workflow for Oxindole Nitration Start Start: Oxindole Dissolution Dissolution in Acidic Medium Start->Dissolution Cooling Cooling to 0-10 °C Dissolution->Cooling Addition Slow Addition of Nitrating Agent Cooling->Addition NitratingAgent Preparation of Nitrating Agent NitratingAgent->Addition Reaction Reaction (1-4 hours) Addition->Reaction Quenching Quenching on Ice Reaction->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Isolation Filtration and Washing Neutralization->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

The regioselectivity of the nitration is directed by the electronic properties of the oxindole ring. The amide nitrogen activates the aromatic ring towards electrophilic substitution, while the carbonyl group is deactivating. This results in the preferential substitution at the 5 and 7 positions of the benzene ring portion of the molecule.

Regioselectivity of Oxindole Nitration Oxindole Oxindole Positions Activated Positions: C5 and C7 Oxindole->Positions Directs to Nitronium NO2+ (Electrophile) Nitronium->Oxindole Attack Product This compound Positions->Product Leads to

Caption: Logical relationship governing the regioselective nitration of oxindole.

A Head-to-Head Comparison of 5,7-Dinitrooxindole and Similar Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 5,7-dinitrooxindole scaffold and related heterocyclic systems that have demonstrated significant biological activity, particularly in the context of anticancer research. Due to the limited publicly available biological data specifically for this compound, this comparison leverages data from structurally similar compounds, including various substituted oxindoles and other relevant scaffolds like quinazolines, to provide a valuable resource for drug discovery and development.

Introduction to Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The introduction of nitro groups, as in this compound, can significantly modulate the electronic properties and biological functions of the molecule. This guide explores the therapeutic potential of this and similar scaffolds by comparing their reported activities and the signaling pathways they influence.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer activity of various oxindole derivatives and related heterocyclic compounds against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.

Table 1: Anticancer Activity of Oxindole Derivatives

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
Spiro-oxindole-pyrazole hybrid (8h) A2780 (Ovarian)10.3[1]
HepG2 (Liver)18.6[1]
Spiro-oxindole-pyrazole hybrid (8m) A549 (Lung)17.7[1]
5-Nitroindole Derivative (Compound 7) HeLa (Cervical)5.89 ± 0.73[2]
5-Nitroindole Derivative (Compound 5) HeLa (Cervical)5.08 ± 0.91[2]

Table 2: Anticancer Activity of Other Relevant Scaffolds

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
Pyrazolo-[1,5-c]quinazolinone (4m) A549 (Lung)14.2[3]
Pyrazolo-[1,5-c]quinazolinone (4i) A549 (Lung)17.0[3]
Pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline (IND-2) HCT-116 (Colon)0.6[4]
S1 (Colon)0.8[4]
PC-3 (Prostate)0.8[4]
DU-145 (Prostate)1.2[4]

Note: Direct comparative IC50 values for this compound were not found in the reviewed literature. The data presented for 5-nitroindole derivatives offers the closest structural comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]

2. Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. A higher luminescent signal indicates greater inhibition of the kinase.

    • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[7][8][9]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways that are often targeted by anticancer compounds, including those with oxindole scaffolds.

p53_MDM2_Pathway cluster_p53_regulation p53 Regulation cluster_p53_effects p53 Effector Functions Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 promotes transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces Degradation Proteasomal Degradation p53->Degradation MDM2->p53 inhibits binding Ub Ubiquitination MDM2->Ub E3 Ligase CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Ub->p53 tags for

Caption: The p53-MDM2 signaling pathway.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates (inactivates) CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M E2F E2F pRB->E2F inhibits E2F->S promotes transcription E2F->CyclinE_CDK2 activates p21 p21 (CDK Inhibitor) p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46 activate

Caption: Overview of cell cycle regulation.

Conclusion

While direct biological data for this compound remains elusive in the public domain, the analysis of structurally related compounds, particularly other substituted oxindoles and 5-nitroindoles, reveals a promising landscape for this scaffold in anticancer drug discovery. The data compiled in this guide suggests that modifications to the oxindole core can lead to potent and selective anticancer agents. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and execute further studies to elucidate the specific activities and mechanisms of action of this compound and its analogs. Future research should focus on synthesizing and evaluating this compound to fill the current data gap and to fully understand its potential as a therapeutic agent.

References

Validating Hits from a 5,7-Dinitrooxindole-Based Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery, the validation of initial screening hits is a critical step that bridges the gap between primary findings and lead optimization. This guide provides a comprehensive framework for validating the results of a screen involving 5,7-dinitrooxindole, a member of the oxindole family known for its prevalence in kinase inhibitor discovery. We present a comparative analysis of experimental validation methodologies, alternative compounds, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Validation Assays

The effective validation of a screening hit requires a multi-faceted approach, employing a battery of assays to confirm its activity, specificity, and mechanism of action. Below is a summary of key validation assays with their respective quantitative outputs, crucial for comparing the performance of a primary hit like this compound against alternative compounds.

Assay TypePurposeKey Quantitative Metric(s)Typical Value Range for "Hit"
Primary Assay Confirmation Re-testing the initial hit to confirm its activity and rule out experimental error.IC50/EC50Varies by assay; consistency is key
Orthogonal Assay Confirming the biological activity of the hit using a different detection method to eliminate technology-specific artifacts.IC50/EC50Similar potency to primary assay
Direct Target Binding Assay To confirm direct physical interaction between the compound and the target protein.Kd (Dissociation Constant)nM to low µM range
Enzyme Kinetics Assay To determine the mechanism of inhibition (e.g., competitive, non-competitive).Ki (Inhibition Constant)nM to low µM range
Cellular Thermal Shift Assay (CETSA) To verify target engagement in a cellular environment.ΔTm (Change in Melting Temperature)> 1-2 °C shift
Selectivity Profiling To assess the specificity of the compound against a panel of related targets (e.g., other kinases).Selectivity Index>10-fold higher IC50 for off-targets
Cell-Based Functional Assay To evaluate the effect of the compound on a downstream cellular process.% Inhibition of cellular functionCorrelates with target inhibition

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of validation experiments.

Protocol 1: Orthogonal Assay - ADP-Glo™ Kinase Assay

This assay is a robust method for confirming the inhibition of a target kinase, offering an alternative to fluorescence-based primary screens.

Objective: To confirm the inhibitory activity of this compound on the target kinase using a luminescence-based readout.

Materials:

  • Target kinase and its specific substrate

  • This compound and control compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add the kinase, its substrate, and ATP to initiate the kinase reaction in the presence of the test compounds.

  • Incubate the reaction at room temperature for the optimized duration.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 2: Direct Target Binding - Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between a compound and its target protein.

Objective: To determine the binding affinity and kinetics of this compound to the target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target kinase

  • This compound

  • Immobilization and running buffers

Procedure:

  • Immobilize the target kinase onto the sensor chip surface.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to measure association.

  • Inject running buffer to measure the dissociation of the compound.

  • Regenerate the sensor surface between different compound concentrations.

  • Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Mandatory Visualizations

Diagrams are provided to illustrate key concepts in the validation workflow and the relevant biological pathways.

G cluster_0 Hit Validation Workflow Primary Screen Hit Primary Screen Hit Hit Confirmation Hit Confirmation Primary Screen Hit->Hit Confirmation Re-test Orthogonal Assay Orthogonal Assay Hit Confirmation->Orthogonal Assay Confirm Activity Direct Binding Assay Direct Binding Assay Orthogonal Assay->Direct Binding Assay Confirm Target Interaction Cellular Assays Cellular Assays Direct Binding Assay->Cellular Assays Assess Cellular Efficacy Lead Candidate Lead Candidate Cellular Assays->Lead Candidate Validate in a biological context

Caption: A generalized workflow for hit validation.

G cluster_1 Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase->Downstream Kinase Cascade Transcription Factor Transcription Factor Downstream Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Downstream Kinase Cascade Inhibition

Caption: Inhibition of a kinase cascade by this compound.

Comparison with Alternatives

The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of several approved kinase inhibitors. A comparison with these established drugs is crucial for contextualizing the performance of a new hit like this compound.

CompoundTarget(s)Key Features
This compound Hypothetical: Target Kinase X- Small, simple oxindole core- Dinitro substitution may influence binding and solubility
Sunitinib VEGFRs, PDGFRs, c-KIT- Multi-kinase inhibitor- Approved for renal cell carcinoma and other cancers
Nintedanib VEGFRs, FGFRs, PDGFRs- Triple angiokinase inhibitor- Approved for idiopathic pulmonary fibrosis and lung cancer
Indirubin CDKs, GSK-3β- Natural product derivative- Basis for the development of synthetic CDK inhibitors

This comparative data highlights the therapeutic potential of the oxindole scaffold and provides a benchmark for the development of novel inhibitors identified from screening campaigns. The validation of hits such as this compound through the rigorous application of the described experimental protocols is a foundational step in the journey towards new therapeutic agents.

Orthogonal Assays to Confirm the Activity of 5,7-Dinitrooxindole as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the inhibitory activity of a novel compound, 5,7-Dinitrooxindole, on Indoleamine 2,3-dioxygenase 1 (IDO1). As this compound is a hitherto uncharacterized compound, this guide presents a hypothetical scenario where it has been identified as a potential IDO1 inhibitor. The following sections detail orthogonal assay methodologies, comparative data with established inhibitors, and the underlying signaling pathways.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, enabling cancer cells to evade immune surveillance.[2][3] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy.[4]

This guide outlines a multi-assay approach to validate the hypothetical activity of this compound as an IDO1 inhibitor, comparing its performance with the well-characterized inhibitors Epacadostat and Navoximod.

Comparative Analysis of IDO1 Inhibitors

To quantitatively assess the inhibitory potential of this compound, a series of in vitro assays are proposed. The following table summarizes the hypothetical inhibitory activities of this compound in comparison to known IDO1 inhibitors.

CompoundPrimary Assay: Recombinant IDO1 Enzymatic Assay (IC50, nM)Orthogonal Assay 1: Cell-Based Kynurenine Production Assay (EC50, nM)Orthogonal Assay 2: T-Cell Proliferation Rescue Assay (EC50, nM)
This compound (Hypothetical) 25150250
Epacadostat12[5]70[6]80[7]
Navoximod (GDC-0919)28[8]75[5]90[8]

Disclaimer: The data for this compound is hypothetical and for illustrative purposes within this guide.

Signaling and Experimental Workflow Diagrams

To visualize the biological context and the experimental approach, the following diagrams are provided.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Metabolism Tryptophan Catabolism Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 T_Cell T-Cell Immune_Suppression Immune Suppression (T-Cell Arrest) T_Cell->Immune_Suppression Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1 Substrate Kynurenine Kynurenine Kynurenine->T_Cell Induces Arrest IDO1->Kynurenine Catalyzes IFN-gamma IFN-γ IFN-gamma->Tumor_Cell Induces IDO1 Expression Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits Immune_Activation Immune Activation (T-Cell Proliferation) Inhibitor->Immune_Activation Promotes Orthogonal_Assay_Workflow Start Hypothesized IDO1 Inhibitor (this compound) Primary_Assay Primary Assay: Recombinant IDO1 Enzymatic Assay Start->Primary_Assay Biochemical Validation Orthogonal_Assay_1 Orthogonal Assay 1: Cell-Based Kynurenine Production Primary_Assay->Orthogonal_Assay_1 Cellular Target Engagement Orthogonal_Assay_2 Orthogonal Assay 2: T-Cell Proliferation Rescue Orthogonal_Assay_1->Orthogonal_Assay_2 Functional Immune Readout Confirmation Confirmation of IDO1 Inhibitory Activity Orthogonal_Assay_2->Confirmation

References

Benchmarking 5,7-Dinitrooxindole: Data Currently Unavailable for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for biological activity and target identification, publicly available data on the mechanism of action and specific biological targets of 5,7-Dinitrooxindole remains elusive. This lack of foundational research data prevents a direct comparative analysis against known research compounds at this time.

For researchers, scientists, and professionals in drug development, the benchmarking of a novel compound against established alternatives is a critical step in evaluating its potential. This process relies on the availability of quantitative data from standardized biological assays. In the case of this compound, information regarding its biological function, such as enzyme inhibition, receptor binding, or effects on cellular pathways, is not present in the surveyed scientific literature.

Without an established biological target or a characterized mechanism of action, it is not feasible to:

  • Identify appropriate known research compounds for a meaningful comparison.

  • Source relevant experimental data on potency, efficacy, or specificity.

  • Develop pertinent experimental protocols for head-to-head analysis.

  • Illustrate the compound's role in signaling pathways or experimental workflows.

The following sections would typically form the basis of a comprehensive comparison guide. However, due to the absence of data for this compound, these remain as a template for future analysis should information become available.

Hypothetical Data Presentation

Should data on this compound become available, it would be summarized in tables for clear comparison with other compounds acting on the same target. For example, if this compound were found to be a kinase inhibitor, the data would be presented as follows:

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Assay Type
This compound Data Not Available Data Not Available Data Not Available
Known Compound ATarget KinaseValueBiochemical
Known Compound BTarget KinaseValueCellular
Known Compound CTarget KinaseValueBiochemical

Table 2: Cellular Activity

CompoundCell LineEC50 (µM)Endpoint Measured
This compound Data Not Available Data Not Available Data Not Available
Known Compound ARelevant Cell LineValueProliferation
Known Compound BRelevant Cell LineValueApoptosis
Known Compound CRelevant Cell LineValueBiomarker Modulation

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. If the biological activity of this compound were identified, the corresponding standard protocols would be provided.

Example: Kinase Inhibition Assay Protocol

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Reagents:

    • Recombinant human kinase

    • Substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) and control compounds

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Biological Context

Diagrams created using Graphviz are invaluable for illustrating complex biological processes and experimental designs. Below are examples of what could be generated if the necessary information for this compound were available.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

G Experimental Workflow: IC50 Determination Compound_Prep Prepare Serial Dilution of this compound Assay_Setup Set up Kinase Assay (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Reaction Initiate Reaction with ATP Incubate Assay_Setup->Reaction Detection Stop Reaction Add Detection Reagent Reaction->Detection Data_Acquisition Read Plate (Luminescence/Fluorescence) Detection->Data_Acquisition Analysis Calculate % Inhibition Determine IC50 Data_Acquisition->Analysis

Caption: Workflow for determining the IC50 value of a test compound in a kinase assay.

The creation of a comprehensive and objective comparison guide for this compound is contingent upon the future availability of primary research data detailing its biological effects. Researchers interested in this compound are encouraged to perform initial screening and characterization studies to elucidate its mechanism of action. Once such data is published, a thorough benchmarking analysis will be possible.

In-Depth Analysis of 5,7-Dinitrooxindole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in the targeted exploration of 5,7-dinitrooxindole analogs and their structure-activity relationships (SAR). Despite the broad interest in oxindole derivatives as a privileged scaffold in medicinal chemistry, specific studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs are not publicly available. This guide, therefore, serves to highlight the current state of research and underscore the untapped potential of this specific chemical space.

The broader family of oxindole derivatives has demonstrated significant promise in drug discovery. These compounds are known to interact with a variety of biological targets, including but not limited to, protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The core oxindole structure provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.

Potential Areas of Investigation for this compound Analogs

Given the electron-withdrawing nature of the nitro groups, this compound analogs could exhibit unique electronic and steric properties that may confer novel biological activities. Potential avenues for future research could include their evaluation as:

  • Kinase Inhibitors: The oxindole scaffold is a well-established pharmacophore for kinase inhibition. The dinitro substitution pattern could influence the binding affinity and selectivity for specific kinases.

  • Anticancer Agents: Many oxindole derivatives have shown potent cytotoxic effects against various cancer cell lines. Investigating the anticancer potential of this compound analogs would be a logical extension of this research.

  • Antimicrobial Agents: The antimicrobial properties of other nitro-containing heterocyclic compounds suggest that 5,7-dinitrooxindoles could be explored for their efficacy against bacterial and fungal pathogens.

Hypothetical Experimental Workflow

Should research into this area be undertaken, a typical experimental workflow to establish a structure-activity relationship would involve the following steps. This hypothetical workflow is presented to guide future research endeavors.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Synthesis of a library of This compound analogs with diverse substitutions Purification Purification and structural characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary screening against a selected biological target (e.g., a specific kinase) Purification->Primary_Screening Dose_Response Dose-response studies to determine IC50 values for active compounds Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) analysis Dose_Response->SAR_Analysis Lead_Optimization Identification of lead compounds and optimization SAR_Analysis->Lead_Optimization

Caption: A hypothetical workflow for the synthesis and SAR evaluation of this compound analogs.

Conclusion

The field of medicinal chemistry is ripe for the exploration of novel chemical scaffolds. While the broader class of oxindoles has been extensively studied, the specific substitution pattern of this compound remains an unexplored frontier. The lack of available data prevents a direct comparative analysis at this time. However, this also represents a significant opportunity for researchers to contribute to the field by synthesizing and evaluating these compounds. Such studies would be invaluable in elucidating their potential therapeutic applications and establishing a clear structure-activity relationship, thereby paving the way for the development of new and effective therapeutic agents. Future publications in this specific area will be critical to building the knowledge base required for a comprehensive comparison guide.

Safety Operating Guide

Proper Disposal of 5,7-Dinitrooxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5,7-Dinitrooxindole is a critical aspect of laboratory safety and environmental responsibility. Due to the limited availability of specific disposal information in Safety Data Sheets (SDS), this guide provides a comprehensive set of procedures based on the chemical's structural alerts—specifically the presence of two nitro groups—and general best practices for hazardous waste management. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The dinitro functional groups suggest that this compound may be reactive and should be handled with caution.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required.

  • Body Protection: A laboratory coat must be worn.

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Summary of Key Disposal Data

The following table summarizes the essential information for the safe disposal of this compound, based on the properties of related dinitro compounds.

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₅N₃O₅
Hazard Class (Assumed) Reactive, Potentially Explosive, Toxic
Primary Disposal Route Hazardous Waste Collection
Incompatible Waste Streams Oxidizing Agents, Reducing Agents, Strong Acids, Strong Bases, Heat/Friction

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a reactive hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection:
  • Collect all waste containing this compound, including contaminated materials such as pipette tips, gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice.

Labeling:
  • Clearly label the waste container with "Hazardous Waste."

  • Specify the contents, including "this compound" and any solvents present.

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

Storage:
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep the container away from sources of heat, ignition, and incompatible materials to prevent accidental reactions.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Disposal Request:
  • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all available information on this compound, including its name, quantity, and the fact that its specific disposal data is limited, necessitating its treatment as a high-hazard substance.

Decontamination:
  • After handling the compound, thoroughly decontaminate all work surfaces and glassware.

  • Collect any contaminated cleaning materials (e.g., absorbent pads, wipes) and place them in the designated hazardous waste container.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the following diagram.

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Initiate Disposal C Segregate Waste into a Labeled HDPE Container B->C Safety First D Store Container in a Secure, Ventilated Area C->D Containment F Decontaminate Work Area and Equipment C->F Post-Handling E Contact EHS for Hazardous Waste Pickup D->E Compliance G Proper Disposal by Licensed Facility E->G Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general principles for handling hazardous chemicals and analogous compounds. Due to the absence of a comprehensive Safety Data Sheet with specific disposal instructions for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. They can provide guidance based on local regulations and their expertise in managing hazardous waste.

Personal protective equipment for handling 5,7-Dinitrooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5,7-Dinitrooxindole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data and established best practices for handling fine chemicals where comprehensive toxicological data may not be fully available.

Immediate Safety and Operational Plan

A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the limited specific toxicity data for this compound, a cautious approach is warranted. The recommended PPE is based on the potential hazards associated with nitro compounds and fine organic chemicals.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times.
Chemical-Resistant ApronRecommended when handling larger quantities to provide an additional layer of protection against spills.
Respiratory Protection Dust Mask/RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of airborne particles.[1]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and preventing accidental exposure.

  • Engineering Controls : All work involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Handling : Avoid the formation and inhalation of dust.[1] Use appropriate tools, such as spatulas and weighing paper, for handling the solid. Avoid contact with skin and eyes.[1]

  • Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection

  • Containerization : Collect all waste, including contaminated gloves, pipette tips, and weighing paper, in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and any solvents used.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound." If mixed with solvents, list all components and their approximate percentages.

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Decontamination

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

  • Dispose of all cleaning materials as hazardous waste.

Experimental Protocols: Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination : Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.

Visualizing Safety Protocols

Logical Relationship of Hazards and Protective Measures

Hazard_Protection cluster_Hazards Potential Hazards cluster_PPE Personal Protective Equipment cluster_Controls Engineering & Procedural Controls Inhalation Inhalation of Dust Respirator Respirator/Dust Mask Inhalation->Respirator Fume_Hood Chemical Fume Hood Inhalation->Fume_Hood Waste_Disposal Correct Waste Disposal Inhalation->Waste_Disposal Skin_Contact Skin Contact Gloves Chemical-Resistant Gloves Skin_Contact->Gloves Lab_Coat Lab Coat/Apron Skin_Contact->Lab_Coat Skin_Contact->Waste_Disposal Eye_Contact Eye Contact Goggles Safety Goggles/Face Shield Eye_Contact->Goggles Eye_Contact->Waste_Disposal Ingestion Ingestion Safe_Handling Proper Handling Techniques Ingestion->Safe_Handling Ingestion->Waste_Disposal

Caption: Hazard mitigation through PPE and controls.

Safe Handling Workflow for this compound

Safe_Handling_Workflow Start Start: Prepare for Handling Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experimental Procedure Weigh_Compound->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End: Handling Complete Doff_PPE->End

Caption: Step-by-step safe handling workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dinitrooxindole
Reactant of Route 2
Reactant of Route 2
5,7-Dinitrooxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.